tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-10(8-14)6-13-5-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNQMTWYYKBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, a crucial building block in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, often referred to as N-Boc-bispidine, is a conformationally constrained diamine scaffold. Its rigid structure is of significant interest in the design of novel therapeutic agents, particularly for targeting nicotinic acetylcholine receptors (nAChRs).[1] The defined spatial orientation of the nitrogen atoms allows for the precise positioning of pharmacophoric elements, making it a valuable component in drug discovery. This guide focuses on the prevalent multi-step synthesis, commencing from a protected piperidone derivative.
Core Synthetic Pathway
The most widely adopted synthetic route involves a three-step process: a double Mannich reaction to construct the bicyclic core, followed by reduction of the ketone functionality, and subsequent deprotection to yield the final product.
Diagram of the Core Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of (1R,5S)-tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one-3-carboxylate (N-benzyl-N'-Boc-bispidinone)
This initial step involves the construction of the bicyclic ketone via a double Mannich reaction.[1][2]
-
Reagents:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Benzylamine
-
Paraformaldehyde
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
-
Procedure:
-
Dissolve benzylamine in methanol, followed by the addition of acetic acid.[3]
-
Add tert-butyl 4-oxopiperidine carboxylate and paraformaldehyde to the solution.
-
The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.
-
The resulting product, N-benzyl-N'-Boc-bispidinone, can be purified by flash chromatography.[1]
-
Step 2: Synthesis of (1R,5S)-tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (N-benzyl-N'-Boc-bispidine)
The reduction of the carbonyl group is a critical step to afford the desired diazabicyclo[3.3.1]nonane scaffold. The Huang-Minlon modification of the Wolff-Kishner reduction is commonly employed.[1]
-
Reagents:
-
N-benzyl-N'-Boc-bispidinone
-
Hydrazine hydrate (80%)
-
Sodium hydroxide (NaOH)
-
Diethylene glycol
-
-
Procedure:
-
A solution of N-benzyl-N'-Boc-bispidinone, sodium hydroxide, and hydrazine hydrate in diethylene glycol is heated to 125°C under reflux conditions.[1][2]
-
After approximately 2 hours, the reaction setup is changed to a Dean-Stark apparatus to remove water.[1]
-
The reaction mixture is then further heated to facilitate the reduction.
-
Upon completion, the product is extracted and purified.
-
An alternative two-step procedure involves the formation of a tosylhydrazone derivative by condensation with tosylhydrazine, followed by reduction with sodium borohydride (NaBH4) in a THF/H2O mixture.[3]
Step 3: Synthesis of this compound
The final step is the removal of the N-benzyl protecting group to yield the target compound. This is typically achieved through catalytic hydrogenation.[2]
-
Reagents:
-
N-benzyl-N'-Boc-bispidine
-
Palladium on activated charcoal (Pd/C, 5%)
-
Hydrogen gas (H2)
-
Methanol or Ethanol as solvent
-
-
Procedure:
-
N-benzyl-N'-Boc-bispidine is dissolved in a suitable solvent like methanol or ethanol.
-
Palladium on activated charcoal is added as the catalyst.
-
The mixture is subjected to a hydrogen atmosphere.
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product is often obtained in quantitative yield and may not require further purification.[1]
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Conditions | Yield | Reference |
| 1 | N-benzyl-N'-Boc-bispidinone | tert-Butyl 4-oxopiperidine-1-carboxylate | Benzylamine, Paraformaldehyde, AcOH, MeOH | Room Temperature | Not specified | [1][3] |
| 2 | N-benzyl-N'-Boc-bispidine | N-benzyl-N'-Boc-bispidinone | Hydrazine hydrate, NaOH, Diethylene glycol | 125°C | Up to 33% (other methods) | [1] |
| 3 | This compound | N-benzyl-N'-Boc-bispidine | H2, Pd/C | Room Temperature | Quantitative | [1] |
Alternative Synthetic Approaches
While the above route is common, other methods for the synthesis of the 3,7-diazabicyclo[3.3.1]nonane core exist. One such method involves a one-pot reaction where a dicarboxylic acid ester is reacted with a pyridine aldehyde and a primary amine to form a piperidone intermediate. This intermediate is then reacted with formaldehyde and another primary amine to construct the bicyclic system.[4]
Conclusion
The synthesis of this compound is a well-established multi-step process that is crucial for the development of novel pharmaceuticals. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this important building block. Careful execution of each step, particularly the reduction and deprotection, is key to achieving high yields and purity.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds - Google Patents [patents.google.com]
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, also known as 3-Boc-3,7-diazabicyclo[3.3.1]nonane, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, known as a bispidine scaffold, provides a three-dimensional framework that is valuable for the design of ligands targeting various receptors and enzymes. The presence of a Boc-protected amine at the 3-position allows for selective functionalization at the 7-position, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of nicotinic acetylcholine receptor (nAChR) ligands.
Chemical Properties
The chemical properties of this compound are summarized in the table below. It is important to note that this compound is often supplied and used as its hydrochloride salt, which can influence its physical properties such as solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| CAS Number | 227940-72-9 | [1] |
| Appearance | White to off-white solid | General knowledge from suppliers |
| Melting Point | Not available | [1][2] |
| Boiling Point | Not available | [1][2] |
| Solubility | Soluble in organic solvents like methanol, chloroform, and dichloromethane. The hydrochloride salt is expected to have higher aqueous solubility. | General chemical knowledge |
| Purity (typical) | ≥97% | [3] |
Hydrochloride Salt Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | [3] |
| Molecular Weight | 262.78 g/mol | [3] |
| CAS Number | 1523617-92-6 | [3] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process. A common route is the double Mannich reaction to form the bispidinone core, followed by reduction of the ketone.
Experimental Protocol: Synthesis
A representative synthesis involves the following steps, adapted from literature procedures for analogous compounds[4][5][6]:
-
Step 1: Synthesis of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in methanol, add acetic acid (1 equivalent) and benzylamine (1 equivalent).
-
Add paraformaldehyde (2-3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Step 2: Reduction of the Ketone (Wolff-Kishner Reduction).
-
To a solution of the bispidinone from Step 1 (1 equivalent) in diethylene glycol, add hydrazine hydrate (excess) and potassium hydroxide (excess).
-
Heat the mixture to 125-170°C under reflux for 2-5 hours[5][6].
-
Remove the reflux condenser and replace it with a distillation apparatus to remove water and excess hydrazine.
-
Continue heating at a higher temperature (e.g., 190-200°C) to complete the reduction.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Deprotection of the Benzyl Group.
-
Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Subject the mixture to hydrogenation (H₂ gas) at atmospheric or elevated pressure until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired product.
-
Experimental Protocol: Purification
Purification of the final product and intermediates is typically achieved by flash column chromatography.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or a mixture of benzene and dioxane (e.g., 5:1) is often used[5][6].
-
Detection: TLC with visualization under UV light (if applicable) and/or staining with a suitable agent (e.g., potassium permanganate or ninhydrin).
The final product can be further purified by salt formation (e.g., hydrochloride or fumarate salt) followed by recrystallization[4].
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of 3,7-diazabicyclo[3.3.1]nonane derivatives typically shows complex multiplets for the bicyclic protons. The presence of the Boc group is confirmed by a characteristic singlet at approximately 1.4 ppm corresponding to the nine tert-butyl protons[7]. The spatial arrangement of the bicyclic system, often a "chair-chair" conformation, can be determined by analyzing the coupling constants of the equatorial and axial protons[5][6].
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 79-80 ppm. The carbons of the bicyclic core will appear in the aliphatic region[7].
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]⁺.
Role in Drug Development: Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a privileged structure in the development of ligands for nicotinic acetylcholine receptors (nAChRs)[4][8]. These receptors are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
Derivatives of this compound have been synthesized and evaluated as selective nAChR ligands[4]. The Boc-protected intermediate allows for the introduction of various substituents at the N-7 position, which can modulate the affinity and selectivity for different nAChR subtypes (e.g., α4β2, α7).
Generalized nAChR Signaling Pathway
The binding of an agonist (such as a derivative of the title compound) to the nAChR triggers a conformational change that opens the ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent downstream signaling events, such as the release of neurotransmitters (e.g., dopamine)[9].
Visualizations
Synthetic Workflow
Caption: Synthetic and purification workflow for this compound.
Generalized nAChR Signaling Pathway
Caption: Generalized signaling pathway for nAChR agonists.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its robust synthesis and the ability to selectively functionalize the bispidine core have made it a cornerstone in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. The information provided in this guide serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
References
- 1. This compound | 227940-72-9 [chemicalbook.com]
- 2. This compound CAS#: 227940-72-9 [m.chemicalbook.com]
- 3. This compound hydrochloride 97% | CAS: 1523617-92-6 | AChemBlock [achemblock.com]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicotine (PD003076, SNICXCGAKADSCV-JTQLQIEISA-N) [probes-drugs.org]
Spectroscopic and Synthetic Profile of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, a key bicyclic scaffold in medicinal chemistry. This compound serves as a crucial building block for the development of various therapeutic agents, notably as ligands for nicotinic acetylcholine receptors (nAChRs).[1][2][3] This document presents tabulated spectroscopic data, detailed experimental methodologies, and a logical workflow for its application in drug discovery.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that the NMR and IR data presented are for the fumaric acid salt of the compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound Fumaric Acid Salt [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.47 | s | 9H | C(CH₃)₃ |
| 1.86 | br d, J = 13.5 Hz | 1H | Axial H at C2/C4 or C6/C8 |
| 1.96 | br d, J = 13.5 Hz | 1H | Axial H at C2/C4 or C6/C8 |
| 2.25 | br s | 2H | Equatorial H at C2/C4 and C6/C8 |
| 3.17 | br d, J = 13.2 Hz | 2H | Axial H at C2/C4 or C6/C8 |
| 3.31 | br d, J = 13.2 Hz | 2H | Axial H at C2/C4 or C6/C8 |
| 3.48 | br d, J = 13.2 Hz | 2H | Equatorial H at C2/C4 or C6/C8 |
| 4.05 | br d, J = 13.2 Hz | 2H | Equatorial H at C2/C4 or C6/C8 |
| 6.80 | s | 2.0H | Fumaric Acid |
Solvent: D₂O Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound Fumaric Acid Salt [2]
| Chemical Shift (δ) ppm | Assignment |
| 28.2 | C(CH₃)₃ |
| 30.3 | C2/C4 or C6/C8 |
| 30.5 | C2/C4 or C6/C8 |
| 50.7 | C1/C5 |
| 50.9 | C1/C5 |
| 85.3 | C(CH₃)₃ |
| 137.6 | Fumaric Acid |
| 161.0 | Carbonyl (C=O) of Boc group |
| 174.4 | Fumaric Acid |
Solvent: MeOD Spectrometer Frequency: 125 MHz
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound Fumaric Acid Salt [2]
| Wavenumber (cm⁻¹) | Interpretation |
| 3438 | N-H stretch (secondary amine salt) |
| 1691 | C=O stretch (Boc carbonyl) |
| 1657 | C=O stretch (fumaric acid) |
| 985 | C-H bend |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound [2]
| Technique | Mode | Observed m/z | Assignment |
| LC/ESI-MS | Positive | 226.9 | [M+H]⁺ |
Experimental Protocols
The following sections detail the synthetic procedure for this compound and a general protocol for its spectroscopic analysis.
Synthesis of this compound
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane scaffold is typically achieved via a double Mannich reaction.[1][2] The N-Boc protected title compound is obtained through a multi-step synthesis starting from tert-butyl 4-oxopiperidine-1-carboxylate.
Step 1: Synthesis of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
A solution of tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde is reacted to yield the N-benzyl-N'-Boc-bispidinone.[2]
Step 2: Reduction of the Carbonyl Group
The carbonyl functionality of the bispidinone intermediate is reduced. A solution of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, sodium hydroxide, and hydrazine hydrate in diethylene glycol is heated under reflux.[2]
Step 3: Debenzylation to Yield the Final Compound
The N-benzyl group is removed via catalytic hydrogenation. A solution of the product from Step 2 in methanol is reacted with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2] The resulting free amine is the title compound, this compound.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI). Acquire the mass spectrum in the positive ion mode.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺) and compare it with the calculated molecular weight of the compound.
Visualization of Application in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates the logical workflow from this core structure to potential therapeutic agents.
Caption: Drug discovery workflow using the bispidine scaffold.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic accessibility of this compound, underscoring its importance in the development of novel therapeutics.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 227940-72-9 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Crystal Structure of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural characteristics of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the absence of a published crystal structure for this specific compound, this guide presents an analysis based on crystallographic data from closely related 3,7-diazabicyclo[3.3.1]nonane derivatives. The document details a representative synthetic protocol for its preparation and purification. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing insights into the conformational properties of the bispidine scaffold.
Introduction
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic diamine that serves as a versatile scaffold in medicinal chemistry. Its constrained conformation makes it an attractive structural motif for the design of ligands targeting a variety of receptors and enzymes. The title compound, this compound, is a crucial mono-protected intermediate that allows for selective functionalization at the N7 position. This has led to its use in the development of novel therapeutics, including orexin receptor antagonists and nicotinic acetylcholine receptor (nAChR) ligands. A thorough understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.
Predicted Crystal Structure and Conformational Analysis
While a definitive crystal structure for this compound is not publicly available, extensive crystallographic studies on analogous 3,7-diazabicyclo[3.3.1]nonane derivatives provide a strong basis for predicting its solid-state conformation. The bicyclo[3.3.1]nonane ring system is known to adopt several conformations, with the chair-chair and chair-boat forms being the most common.
Based on the analysis of related structures, it is anticipated that the bicyclic framework of this compound exists predominantly in a chair-boat conformation . This is a common feature for many 9-oxo-bispidine derivatives as well. The presence of the bulky tert-butoxycarbonyl (Boc) group at the N3 position is likely to influence the conformational preference.
Table 1: Crystallographic Data for Representative 3,7-Diazabicyclo[3.3.1]nonane Derivatives
| Compound | Formula | Crystal System | Space Group | Conformation of Bicyclic Ring | Reference |
| 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | C₃₉H₄₄N₂O | Monoclinic | P2₁/c | Chair-boat | [1] |
| 3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate | C₃₅H₃₆N₂O₅·0.5C₄H₁₀O | Monoclinic | C2/c | Chair-boat | [2] |
| 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone | C₉H₁₀N₂O₄ | Orthorhombic | Cmc2₁ | Varies | [3] |
| 3-(2-Propyl)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9,9-diol hydrobromide | C₁₉H₃₁BrN₂O₂ | Monoclinic | P2₁/c | Chair-chair | [4] |
This table summarizes crystallographic data from published structures of related compounds to infer the likely conformation of the target molecule.
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available materials. The following is a representative protocol compiled from literature procedures.[5][6][7]
3.1. Synthesis of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
This intermediate is prepared via a double Mannich reaction.[5]
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) in methanol (40 mL), add acetic acid (2.9 mL, 50.9 mmol) and benzylamine (5.5 mL, 50.4 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add paraformaldehyde (4.5 g, 150 mmol) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired product.
3.2. Reduction to (1R,5S)-tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
The carbonyl group is removed via a Wolff-Kishner or similar reduction.
-
In a round-bottom flask equipped with a reflux condenser, dissolve the product from step 3.1 (18.9 g, 57.2 mmol) in diethylene glycol (150 mL).
-
Add sodium hydroxide (10.0 g, 250 mmol) and hydrazine hydrate (80%, 10.0 mL, 160 mmol).
-
Heat the mixture at 125 °C under reflux for 2 hours.
-
Replace the reflux condenser with a Dean-Stark apparatus and increase the temperature to distill off water and excess hydrazine.
-
After distillation ceases, continue heating at reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzyl protected bispidine.
3.3. Debenzylation to afford this compound
The final step involves the removal of the benzyl protecting group.
-
Dissolve the N-benzyl bispidine (10.0 g, 31.6 mmol) in methanol (150 mL).
-
Add 10% palladium on carbon (1.0 g) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by crystallization or chromatography if necessary.
Visualization of Synthetic Workflow
The logical relationship of the synthesis protocol is depicted in the following workflow diagram.
Conclusion
This compound is a synthetically important building block for the creation of complex molecules with potential therapeutic applications. Although its specific crystal structure remains to be determined, analysis of related compounds strongly suggests a chair-boat conformation for the bispidine core. The provided synthetic protocol offers a reliable method for its preparation. Further crystallographic studies on the title compound and its derivatives would be invaluable for a more precise understanding of its structural features and for advancing the design of new chemical entities based on the 3,7-diazabicyclo[3.3.1]nonane scaffold.
References
- 1. 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
The Privileged Scaffold of 3,7-Diazabicyclo[3.3.1]nonane: A Technical Guide to Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a fascinating and privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, containing two strategically positioned nitrogen atoms, provides a unique three-dimensional framework for the development of a diverse array of therapeutic agents. This technical guide offers an in-depth review of the synthesis, pharmacological activities, and structure-activity relationships of 3,7-diazabicyclo[3.3.1]nonane derivatives, with a focus on their potential in drug development.
Core Synthesis Strategies
The construction of the 3,7-diazabicyclo[3.3.1]nonane core is most commonly achieved through a double Mannich reaction. This versatile reaction involves the condensation of a 4-piperidone derivative, an appropriate primary amine, and formaldehyde to yield a 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) intermediate. Subsequent removal of the C9 carbonyl group, typically via a Wolff-Kishner reduction, affords the saturated bispidine scaffold. This foundational pathway allows for the introduction of a wide variety of substituents at the nitrogen atoms, enabling extensive exploration of the chemical space.
General synthetic workflow for 3,7-diazabicyclo[3.3.1]nonane derivatives.
Pharmacological Landscape of Bispidine Derivatives
Derivatives of the bispidine scaffold have demonstrated a remarkable range of biological activities, targeting various receptors and enzymes. This has led to their investigation in diverse therapeutic areas, including central nervous system disorders, cancer, and infectious diseases.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
A significant body of research has focused on 3,7-diazabicyclo[3.3.1]nonane derivatives as ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a variety of neurological and psychiatric conditions. The rigid bispidine core serves as a suitable scaffold to present pharmacophoric elements that interact with different nAChR subtypes.
The affinity of bispidine derivatives for nAChR subtypes, particularly α4β2* and α3β4*, is highly dependent on the nature of the substituents at the N3 and N7 positions.[2] Generally, incorporating a hydrogen bond acceptor (HBA) motif, such as a carboxamide, sulfonamide, or urea, at one of the nitrogen atoms can lead to high-affinity ligands.[2]
| Compound/Derivative | R Substituent | nAChR Subtype | Ki (nM) | Reference |
| Bispidine (unsubstituted) | - | α4β2 | 600 | [2] |
| N-Benzylbispidine | Benzyl | α3β4 | 569.6 | [2] |
| N-Boc-bispidine | Boc | α4β2 | 45 | [2] |
| Compound 15 (Carboxamide) | -CH2-phenyl | α4β2 | ~1 | [3] |
| Compound 25 (Carboxamide) | -CH2-(3-pyridyl) | α4β2 | ~1 | [3] |
| Compound 47 (Carboxamide) | -CH2-CH2-(3-pyridyl) | α4β2 | ~1 | [3] |
| Quinolin-4-yl analog 53 | Quinolin-4-yl | α4β2 | 162.1 | [2] |
| Naphthoyl derivative 32 | Naphthoyl | α4β2 | >10,000 | [2] |
This table presents a selection of reported binding affinities to illustrate structure-activity trends.
Key structural elements influencing nAChR affinity of bispidine derivatives.
Anticancer Activity
More recently, bispidine and bispidinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][4] Some of these compounds have demonstrated the ability to induce apoptosis and exhibit selectivity for cancer cells over normal fibroblasts.[1][4]
The cytotoxic potential of these compounds is often evaluated using cell viability assays, such as the MTT assay. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are determined for different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4c | HepG2 (Liver Carcinoma) | 25 | [1] |
| 4e | HepG2 (Liver Carcinoma) | 25 | [1] |
| 7a | HepG2 (Liver Carcinoma) | 50 | [1] |
| 4c | WI-38 (Normal Fibroblasts) | >100 | [1] |
| 4e | WI-38 (Normal Fibroblasts) | 50 | [1] |
| 7a | WI-38 (Normal Fibroblasts) | >100 | [1] |
This table highlights the selective cytotoxicity of certain bispidine derivatives.
Key Experimental Protocols
Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-ones (Mannich Cyclocondensation)
This protocol describes a general procedure for the synthesis of the bispidinone core.[5]
-
Reactants: A 1-(substituted)-4-oxopiperidine, a primary amine (e.g., 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine), and paraformaldehyde are used as starting materials.[5]
-
Solvent and Catalyst: The reaction is typically carried out in methanol in the presence of acetic acid.[5]
-
Procedure: The reactants are combined in the solvent and stirred, often under an inert atmosphere (N2). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is worked up, which may involve neutralization and extraction. The crude product, often a viscous oil, is then purified using column chromatography on aluminum oxide with an appropriate eluent system (e.g., benzene:dioxane 5:1).[5]
Reduction of Bispidinones to Bispidines (Wolff-Kishner Reduction)
This protocol outlines the reduction of the C9-carbonyl group of the bispidinone intermediate.[5]
-
Reagents: The bispidinone is treated with hydrazine hydrate in the presence of a strong base, such as potassium hydroxide (KOH).[5]
-
Solvent: A high-boiling point solvent, such as triethylene glycol, is used to facilitate the high temperatures required for the reaction.[5]
-
Procedure: The bispidinone, hydrazine hydrate, and KOH are heated in triethylene glycol at a temperature of 160-170 °C for several hours (e.g., 5 hours) under an inert atmosphere.[5]
-
Work-up and Purification: After the reaction, the mixture is cooled and subjected to an appropriate work-up procedure, which may include extraction and solvent removal. The final bispidine derivative is then purified, for instance, by column chromatography.[5]
In Vitro Biological Evaluation
This protocol provides a general framework for determining the binding affinity of bispidine derivatives to nAChR subtypes.[6][7]
-
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2, α3β4).[6]
-
A suitable radioligand (e.g., [3H]cytisine for α4β2, [3H]epibatidine for α3β4).[7]
-
Assay buffer (e.g., Tris-HCl based buffer).[6]
-
Test compounds (bispidine derivatives) at various concentrations.
-
A non-specific binding determinant (e.g., a high concentration of a known ligand like nicotine).[6]
-
-
Procedure:
-
In a multi-well plate, incubate the membrane preparation, radioligand, and either buffer (for total binding), the test compound, or the non-specific determinant.[6]
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]
-
Wash the filters with ice-cold buffer.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
This protocol describes a common method for assessing the cytotoxic effects of bispidine derivatives on cancer cell lines.[8][9]
-
Cell Culture: Seed the desired cancer cells (e.g., HepG2) and a control normal cell line (e.g., WI-38) in 96-well plates and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the bispidine derivatives for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The 3,7-diazabicyclo[3.3.1]nonane scaffold continues to be a rich source of novel bioactive molecules. Its synthetic accessibility and the ability to readily introduce diverse functionalities make it an attractive starting point for drug discovery programs. The derivatives have shown significant promise as modulators of nicotinic acetylcholine receptors and as potential anticancer agents. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Future investigations will likely focus on optimizing the pharmacokinetic properties of these derivatives and elucidating their precise mechanisms of action to pave the way for their clinical development.
References
- 1. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate and its Hydrochloride Salt
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of the known physical and chemical properties of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate and outlines the general procedures for the preparation of its hydrochloride salt. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery.
Core Compound: tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
The core compound, tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate, is a bicyclic organic molecule featuring a diazabicyclo[3.3.1]nonane framework. This scaffold is of interest in medicinal chemistry due to its rigid structure, which can be valuable for designing ligands with high specificity for biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group makes it a versatile intermediate for further chemical modifications.
Physical and Chemical Properties
Based on available data, the physical and chemical properties of the free base form of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 926659-01-0 | [1][2] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | White to gray solid | [1] |
| Purity | ≥97.0% (by ¹H NMR) | [1] |
| Storage | Store at room temperature | [1] |
The Hydrochloride Salt
In drug development and for various in vitro studies, organic bases are often converted to their salt forms to enhance properties such as solubility and stability. The hydrochloride salt of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is a chemically relevant form of this molecule. While specific experimental data for the hydrochloride salt is not available in the public domain, general laboratory procedures for its formation can be described.
Experimental Protocols
General Synthetic Workflow
The synthesis of the diazabicyclo[3.3.1]nonane core typically involves a cyclization reaction. A plausible workflow for the synthesis and subsequent salt formation is outlined below.
Caption: General workflow for synthesis and salt formation.
Analytical Characterization Workflow
The identity and purity of the synthesized compound would be confirmed through a standard battery of analytical techniques.
Caption: Standard analytical workflow for characterization.
Biological Activity
As of the date of this document, there is no publicly available information regarding the specific biological activity or the signaling pathways associated with tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate or its hydrochloride salt. However, the broader class of diazabicyclo[3.3.1]nonane derivatives has been explored for various applications in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[3] Researchers may consider screening this compound against a panel of relevant biological targets, especially those within the central nervous system.
Conclusion
tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate represents a chemical scaffold with potential for further elaboration in drug discovery programs. This guide provides the currently available data for the free base and a general framework for the preparation and analysis of its hydrochloride salt. Further research is required to fully elucidate the physicochemical properties of the hydrochloride salt, develop detailed and optimized synthetic protocols, and investigate the potential biological activities of this compound.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. cas 926659-01-0|| where to buy 3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane [english.chemenu.com]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione
It has come to our attention that the provided CAS number, 227940-72-9, corresponds to the chemical tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. However, the topic specified is "2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione," which is associated with CAS number 88569-89-5.
This guide will proceed with an in-depth analysis of 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione (CAS: 88569-89-5) , as per the topic description.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione. The information is curated for professionals in research and drug development.
Chemical Properties and Identification
2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione is a dione derivative of cyclohexane. Its structural and chemical properties are summarized below.
| Property | Value |
| CAS Number | 88569-89-5 |
| Molecular Formula | C₁₃H₁₀Cl₂O₃[1] |
| Molecular Weight | 285.12 g/mol [1] |
| IUPAC Name | 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione[1] |
| Canonical SMILES | C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)Cl[1] |
| InChI Key | IXYKWXSAPDYTGR-UHFFFAOYSA-N[1] |
| Appearance | Likely a solid, given its melting point. |
| Melting Point | 138-140 °C[2] |
| Solubility | Soluble in ether and methylene chloride.[2] Forms a copper salt that is filterable.[2] |
Experimental Protocols
A common synthetic route for 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione is detailed below.
Materials:
-
1,3-Cyclohexanedione (0.1 mole)
-
2,4-dichlorobenzoyl cyanide (0.1 mole)
-
Anhydrous, powdered zinc chloride (0.11 mole)
-
Methylene chloride (100 ml)
-
Triethylamine (0.12 mole)
-
2N Hydrochloric acid
-
5% Sodium carbonate solution
-
Ether
-
5% Copper (II) acetate solution
-
6N Hydrochloric acid
Procedure:
-
Combine 1,3-cyclohexanedione, 2,4-dichlorobenzoyl cyanide, and anhydrous zinc chloride in methylene chloride.
-
Slowly add triethylamine to the mixture while cooling.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the mixture into 2N hydrochloric acid and discard the aqueous phase.
-
Wash the organic phase four times with 5% sodium carbonate solution.
-
Combine the aqueous washings, acidify with HCl, and extract with methylene chloride.
-
Dry and concentrate the organic extract to yield the crude product.
-
Dissolve the crude product in ether and stir with 5% copper (II) acetate solution to form the copper salt.
-
Filter the resulting copper salt and wash it with ether.
-
Stir the copper salt with 6N hydrochloric acid to break the salt and release the final product.
-
Extract the final product with ether to yield 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione.
Biological Activity and Signaling Pathways
While specific signaling pathways for 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione are not extensively detailed in the provided search results, compounds with the cyclohexane-1,3-dione core are known to exhibit biological activity. For instance, derivatives of cyclohexane-1,3-dione have been investigated as anti-proliferative agents and tyrosine kinase inhibitors.[3] Some have also been developed as herbicides.[4] The 2-benzoyl-cyclohexane-1,3-dione scaffold, in particular, has been identified as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[5]
Inhibition of HPPD can have significant biological effects. In plants, it leads to a bleaching effect and is the mode of action for several herbicides. In humans, HPPD is involved in the tyrosine catabolic pathway. Inhibition of this enzyme is a therapeutic strategy for treating hereditary tyrosinemia type I.[5]
Suppliers
2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione (CAS: 88569-89-5) is available from various chemical suppliers. Researchers should inquire about purity, quantity, and lead times. A partial list of suppliers includes:
-
EvitaChem[1]
It is recommended to contact these and other fine chemical suppliers directly for quotations and availability.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Buy 2-(2,4-Dichlorobenzoyl)cyclohexane-1,3-dione (EVT-8746608) | 88569-89-5 [evitachem.com]
- 2. prepchem.com [prepchem.com]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. 1,3-cyclohexane dione, 504-02-9 [thegoodscentscompany.com]
molecular weight and formula of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, a key intermediate in the synthesis of novel therapeutics. This document details its chemical properties, a plausible synthetic route, and its relevance in the context of drug discovery, particularly as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands.
Core Compound Data
This compound, also known as N-Boc-bispidine, is a key building block in medicinal chemistry. Its rigid bicyclic structure provides a defined three-dimensional orientation for pharmacophoric groups, making it an attractive scaffold for targeting various receptors.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 227940-72-9 | [1] |
| Appearance | Not specified (likely an oil or solid) | |
| Alternate Names | N-Boc-bispidine, tert-butyl bispidine-3-carboxylate |
A common salt form is the hydrochloride salt, which has a molecular formula of C₁₂H₂₃ClN₂O₂ and a formula weight of 262.78 g/mol .[2]
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established synthetic methodologies for the bispidine scaffold and its N-Boc protection.
Protocol 1: Synthesis of the Bispidine Scaffold
The core 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is typically synthesized via a double Mannich reaction to form the bispidinone, followed by a Wolff-Kishner reduction.
Step 1: Double Mannich Reaction to form N-benzyl-N'-Boc-bispidinone
This reaction constructs the bicyclic ketone intermediate.
-
Reactants:
-
tert-butyl 4-oxopiperidine-1-carboxylate
-
Benzylamine
-
Paraformaldehyde
-
-
Solvent: Methanol
-
Catalyst: Acetic Acid
-
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and acetic acid in methanol.
-
Add paraformaldehyde to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, N-benzyl-N'-Boc-bispidinone, is purified by flash chromatography.
-
Step 2: Wolff-Kishner Reduction of N-benzyl-N'-Boc-bispidinone
This step removes the carbonyl group to yield the bispidine scaffold.
-
Reactants:
-
N-benzyl-N'-Boc-bispidinone
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
-
Solvent: Triethylene glycol
-
Procedure:
-
To a solution of the ketone in triethylene glycol, add hydrazine hydrate and KOH pellets.
-
Heat the mixture under a nitrogen atmosphere, typically at 160-170 °C, for several hours.
-
After the reaction is complete, water and excess hydrazine hydrate are removed by distillation.
-
The resulting N-benzyl-N'-Boc-bispidine is then purified, often by column chromatography.
-
Protocol 2: Selective Mono-Boc Protection of Bispidine
This protocol describes the direct N-Boc protection of the unsubstituted bispidine scaffold.
-
Reactants:
-
3,7-Diazabicyclo[3.3.1]nonane (bispidine)
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Iodine (catalyst)
-
-
Solvent: Methanol
-
Procedure:
-
Dissolve bispidine in methanol and cool the solution to 0-5 °C.
-
Add a solution of one equivalent of trifluoroacetic acid in methanol dropwise. This protonates one of the nitrogen atoms, directing the Boc protection to the other.
-
Stir the mixture for 15 minutes, then add water and continue stirring to allow for equilibration of the triflate salts.
-
A solution of one equivalent of Boc₂O and a catalytic amount of iodine in methanol is added dropwise.
-
Monitor the reaction by TLC.
-
After completion, the volatiles are removed in vacuo. A 5% sodium thiosulfate solution is added, and the mixture is extracted with diethyl ether to remove any di-Boc-protected by-product.
-
The aqueous phase is then made basic (pH 10) with 20% NaOH and extracted with chloroform.
-
The combined organic phases are dried over sodium sulfate, and the solvent is removed to yield the crude product.
-
Purification is achieved by column chromatography on basic aluminum oxide with a methanol/methylene chloride gradient to give the final product, this compound.
-
Signaling Pathways and Experimental Workflows
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs).[3] Ligands incorporating this scaffold can act as agonists or antagonists at these receptors, modulating downstream signaling cascades.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of nAChRs, which are ligand-gated ion channels, by an agonist leads to a conformational change that opens the channel, allowing the influx of cations like Na⁺ and Ca²⁺.[4] This influx depolarizes the cell membrane and triggers various downstream signaling pathways.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of Bispidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bispidine (3,7-diazabicyclo[3.3.1]nonane) core is a rigid, bicyclic diamine that has captivated chemists and pharmacologists for nearly a century. Its unique conformational constraints and the stereochemical richness of its derivatives have established it as a privileged scaffold in natural product chemistry and medicinal chemistry. From the early investigations into simple, plant-derived alkaloids to the discovery of complex, polycyclic structures from marine sponges, the story of bispidine alkaloids is one of evolving synthetic strategies and a deepening understanding of their profound biological activities. This technical guide provides a comprehensive overview of the discovery and history of bispidine alkaloids, detailing key synthetic milestones, presenting quantitative biological data, and outlining seminal experimental protocols.
A Historical Overview: From Terrestrial Plants to Marine Sponges
The journey of bispidine alkaloids began with the exploration of terrestrial plant extracts. The structurally simplest members of this family, such as sparteine and cytisine, were among the first to be isolated and characterized.
1.1. The Genesis: Discovery of the Bispidine Core
The fundamental bispidine skeleton was first synthesized by the German chemist Carl Mannich and his student P. Mohs in 1930. Their pioneering work on the condensation reaction of amines, formaldehyde, and compounds with active hydrogen atoms, now famously known as the Mannich reaction, provided the first entry into this fascinating bicyclic system.
1.2. The Quinolizidine Alkaloids: Sparteine and Cytisine
Among the most well-known and historically significant bispidine-containing natural products are the quinolizidine alkaloids sparteine and cytisine.
-
Cytisine , a toxic alkaloid, was first discovered in 1818 and later isolated in 1865 from the seeds of plants belonging to the Fabaceae family, such as Laburnum and Cytisus species.[1][2] Its structural similarity to nicotine led to its investigation and eventual use as a smoking cessation aid, a role it still fulfills today in some parts of the world.[2][3]
-
Sparteine , another lupin alkaloid, has a rich history in organic chemistry, not only for its biological properties but also for its utility as a chiral ligand in asymmetric synthesis.
1.3. A New Frontier: The Marine Bispidine Alkaloids
The late 20th century saw the emergence of a new and structurally complex class of bispidine alkaloids from marine organisms, particularly sponges of the order Haplosclerida. These tetracyclic bis-piperidine alkaloids (TcBPAs), such as the haliclonacyclamine, have garnered significant attention due to their potent and diverse biological activities, including antiproliferative and antimicrobial effects. The intricate macrocyclic architecture of these marine alkaloids presented formidable challenges to synthetic chemists, spurring the development of innovative synthetic strategies.
Key Synthetic Strategies and Milestones
The synthesis of the bispidine core and its more complex natural product derivatives has evolved significantly since Mannich's initial discovery.
2.1. The Mannich Reaction: The Foundational Approach
The double Mannich reaction remains a cornerstone for the construction of the 3,7-diazabicyclo[3.3.1]nonane skeleton. This typically one-pot condensation of a piperidone derivative, formaldehyde, and a primary amine provides a straightforward and efficient route to the bispidin-9-one core, which can be further elaborated.
2.2. Modern Synthetic Approaches
The total synthesis of complex marine bispidine alkaloids has necessitated the development of sophisticated synthetic methodologies. Key strategies include:
-
Ring-Closing Metathesis (RCM): Crucial for the formation of the large macrocyclic rings found in marine bispidine alkaloids.
-
Dearomatization Strategies: Innovative approaches involving the dearomatization of pyridine derivatives have been employed for the stereocontrolled synthesis of the bis-piperidine core.
-
Biomimetic Synthesis: Inspired by proposed biosynthetic pathways, researchers have developed elegant synthetic routes that mimic nature's approach to constructing these complex molecules.
Quantitative Biological Activity
Bispidine alkaloids exhibit a wide spectrum of biological activities. The following tables summarize key quantitative data for representative compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bispidine Derivative 4c | HepG2 (Hepatocellular Carcinoma) | 25 | Not Available |
| WI-38 (Normal Human Lung Fibroblast) | >100 | Not Available | |
| Bispidine Derivative 4e | HepG2 (Hepatocellular Carcinoma) | 9 | Not Available |
| WI-38 (Normal Human Lung Fibroblast) | 50 | Not Available | |
| Bispidine Derivative 7a | HepG2 (Hepatocellular Carcinoma) | 50 | Not Available |
| WI-38 (Normal Human Lung Fibroblast) | >100 | Not Available |
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| 3-bromocytisine | α4β2 nAChR | 0.30 | [4] |
| α4β4 nAChR | 0.28 | [4] | |
| α7 nAChR | 31 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of bispidine alkaloids.
4.1. Three-Step Synthesis of Bispidine
This protocol describes a classic synthesis of the parent bispidine scaffold.[5][6]
-
Step 1: Mannich Condensation to N,N'-dibenzylbispidinone. N-benzyl-4-piperidone, formaldehyde, and benzylamine are condensed to afford N,N'-dibenzylbispidinone.
-
Step 2: Wolff-Kishner Reduction. The bispidinone is reduced under modified Wolff-Kishner conditions to yield N,N'-dibenzylbispidine.
-
Step 3: Catalytic Debenzylation. The dibenzyl-protected bispidine is debenzylated via catalytic hydrogenation to yield the final bispidine product.
4.2. Gram-Scale Synthesis of (±)-Sparteine
The following is a summary of a seven-step synthesis of (±)-sparteine from pyridine.[7][8]
-
Step 1 & 2: Dearomative Cascade Cyclization and Hydrogenation. Pyridine and glutaryl chloride undergo an interrupted dearomative cascade cyclization, and the resulting intermediate is hydrogenated to yield a functionalized quinolizidine core in 55% yield over the two steps.[8]
-
Step 3: Chemoselective Reduction and Tosylation. The ester is chemoselectively reduced with L-selectride, and the resulting alcohol is tosylated to give the primary tosylate in 73% yield.[8]
-
Step 4: N-Alkylation. The tosylate is reacted with glutarimide to afford the N-alkylated product in 93% yield.[8]
-
Step 5: Intramolecular Enolate Addition. The N-alkylated product undergoes a crucial intramolecular enolate addition to construct the tetracyclic core of sparteine, yielding the penultimate intermediate in 56% yield.[7]
-
Step 6 & 7: Reduction. The final intermediate is reduced with LiAlH4 to afford (±)-sparteine. The crude product can be purified by distillation (56% yield) and recrystallization.[7]
4.3. General Protocol for the Isolation of Alkaloids from Marine Sponges
This protocol outlines a general workflow for the extraction and isolation of alkaloids from marine sponge samples.
-
Extraction: The sponge tissue is homogenized and extracted with a suitable solvent, typically a mixture of methanol and dichloromethane.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques, such as silica gel chromatography, size-exclusion chromatography (Sephadex LH-20), and reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the pure alkaloids.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships in the study of bispidine alkaloids.
Conclusion
The field of bispidine alkaloids continues to be a vibrant and fruitful area of research. From their humble beginnings in the laboratories of early 20th-century chemists to their current status as complex targets for total synthesis and promising leads for drug discovery, these nitrogen-containing scaffolds have consistently spurred innovation. The ongoing exploration of novel bispidine alkaloids from diverse natural sources, coupled with the development of ever-more sophisticated synthetic and analytical techniques, promises to unveil new biological activities and therapeutic applications for this remarkable class of natural products. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the compelling history of bispidine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytisine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Use of the mannich reaction in the synthesis of bispidine | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, a versatile bicyclic diamine scaffold, in organic synthesis. Its rigid conformational structure and the presence of two modifiable nitrogen atoms make it a valuable building block for the synthesis of a wide range of biologically active molecules and ligands for catalysis.
Introduction
This compound, also known as N-Boc-bispidine, is a key synthetic intermediate. The bicyclo[3.3.1]nonane core imparts a rigid chair-chair conformation to the molecule. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it an ideal scaffold for creating diverse molecular architectures. This compound is particularly prominent in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and in the construction of chiral ligands for asymmetric catalysis.[1]
Key Applications
The primary applications of this compound in organic synthesis can be categorized as follows:
-
Scaffold for Bioactive Molecules: Its rigid structure mimics natural alkaloids and serves as a pharmacophore for various receptors, most notably nAChRs.[1][2]
-
Ligand in Asymmetric Catalysis: The chiral variants of the bispidine core can be used to create effective ligands for metal-catalyzed asymmetric reactions.
-
Building Block for Complex Molecules: The bifunctional nature of the scaffold allows for its incorporation into more complex molecular frameworks.
Synthesis of the Core Scaffold
The synthesis of this compound and its immediate precursors typically involves a double Mannich reaction followed by reduction.
Synthesis of (1R,5S)-tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
This intermediate is synthesized via a double Mannich reaction between a protected 4-piperidone, benzylamine, and paraformaldehyde.[3]
Experimental Protocol:
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (7.50 g, 37.64 mmol) and acetic acid (2.16 mL, 37.64 mmol) in methanol (45 mL) is added benzylamine (4.12 mL, 37.64 mmol) and paraformaldehyde (2.49 g, 82.81 mmol). The mixture is heated to reflux. After a specified time, another portion of paraformaldehyde (2.49 g, 82.81 mmol) in methanol (75 mL) is added, and reflux is continued. The crude product is purified by flash column chromatography.[3]
| Reactant | Molar Equiv. |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.0 |
| Benzylamine | 1.0 |
| Paraformaldehyde | 4.4 |
| Acetic Acid | 1.0 |
| Yield: 76%[3] |
Reduction of the Carbonyl Group
The ketone at the C-9 position is typically reduced to afford the bispidine scaffold.
Experimental Protocol:
A solution of (1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (18.9 g, 57.2 mmol), sodium hydroxide (10.0 g, 250 mmol), and hydrazine hydrate (80%, 10.0 mL, 160 mmol) in diethylene glycol (150 mL) is heated at 125 °C under reflux for 2 hours. The reaction is then continued with a Dean-Stark apparatus to remove water.[1]
| Reactant | Molar Equiv. |
| (1R,5S)-tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | 1.0 |
| Sodium Hydroxide | 4.4 |
| Hydrazine Hydrate (80%) | 2.8 |
Deprotection of the Benzyl Group
The benzyl group is removed to provide the free secondary amine, which is the point of further derivatization.
Experimental Protocol:
(1R,5S)-tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is dissolved in methanol, and 5% palladium on activated charcoal is added. The mixture is stirred under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the product. The resulting this compound is often used without further purification.[2]
Derivatization of the Bispidine Scaffold
The free secondary amine at the N-7 position is readily functionalized via N-acylation and N-alkylation.
N-Acylation
Experimental Protocol (General Procedure A: Acylation with Acyl Chlorides):
To a solution of this compound in a suitable solvent (e.g., dichloromethane), an appropriate acyl chloride is added, followed by a base such as triethylamine. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by flash chromatography.[1]
Experimental Protocol (General Procedure B: Acylation with Carboxylic Acids using Coupling Reagents):
Table of N-Acylation Reactions with Various Acylating Agents:
| Acylating Agent | Base/Coupling Reagent | Solvent | Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | - |
| Benzoyl chloride | Triethylamine | Dichloromethane | - |
| Nicotinoyl chloride | Triethylamine | Dichloromethane | - |
| Phenylacetic acid | DCC/DMAP | Dichloromethane | - |
| 3-Pyridinecarboxylic acid | CDI | THF | - |
Yield data for specific substrates is often reported in the supplementary information of publications and can vary.
N-Alkylation
Experimental Protocol (General Procedure C: Alkylation with Alkyl Halides):
To a solution of this compound in a solvent such as dimethylformamide (DMF), an alkyl iodide or bromide is added in the presence of a base like potassium carbonate. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed. The product is then isolated and purified by flash chromatography.[1]
Table of N-Alkylation Reactions with Various Alkyl Halides:
| Alkylating Agent | Base | Solvent | Yield (%) |
| Methyl iodide | Potassium Carbonate | DMF | - |
| Ethyl iodide | Potassium Carbonate | DMF | - |
| Propyl iodide | Potassium Carbonate | DMF | - |
| Benzyl bromide | Potassium Carbonate | DMF | - |
Specific yields are dependent on the substrate and reaction conditions.
Application in the Synthesis of nAChR Ligands
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a privileged structure for targeting nicotinic acetylcholine receptors. The affinity and selectivity for different nAChR subtypes can be modulated by the choice of substituent at the N-7 position.
Binding Affinities of N-7 Substituted Derivatives for α4β2* nAChR:
| N-7 Substituent | Ki (nM)[1] |
| H | 600 |
| Benzyl | 569.6 |
| Acetyl | - |
| 3-Pyridinylcarbonyl | - |
| 4-Fluorophenylcarbonyl | - |
A lower Ki value indicates higher binding affinity.
Use as Ligands in Catalysis
The rigid bispidine scaffold can be functionalized to create multidentate ligands for transition metal complexes used in catalysis. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been used to synthesize copper and zinc complexes that are active catalysts for the Henry (nitroaldol) reaction.[4] The synthesis of these catalytic complexes involves the reaction of the functionalized bispidine ligand with a suitable metal salt.
The catalytic activity of these complexes is currently an active area of research, and detailed protocols and performance data can be found in specialized literature on coordination chemistry and catalysis.[4]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is well-established in medicinal chemistry for the development of nAChR ligands and is expanding into the field of asymmetric catalysis. The synthetic protocols provided herein offer a foundation for researchers to explore the rich chemistry of this scaffold in their own research and development endeavors.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Boc Deprotection of Diazabicyclo[3.3.1]nonane Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The diazabicyclo[3.3.1]nonane scaffold is a significant structural motif in medicinal chemistry, appearing in various biologically active compounds.[3][4] The deprotection of N-Boc-protected diazabicyclo[3.3.1]nonane systems is a critical step in the synthesis of these molecules. This document provides detailed protocols for the acidic removal of the Boc group from such bicyclic systems, supported by quantitative data and a generalized experimental workflow.
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond. This process generates a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.[1] The resulting amine is typically obtained as an ammonium salt.[1]
Data Presentation: Comparison of Acidic N-Boc Deprotection Conditions
The following table summarizes common acidic conditions for the deprotection of N-Boc protected amines, with specific examples relevant to bicyclic systems where available.
| Reagent | Solvent | Concentration | Temperature | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25% - 50% (v/v) | 0 °C to Room Temp. | 1 - 18 hours | A common and effective method. Volatiles are removed in vacuo post-reaction.[5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 2 - 16 hours | Often used to precipitate the product as a hydrochloride salt.[6] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 4 M in Dioxane (added) | Room Temp. | Not specified | Useful when the substrate has good solubility in methanol.[7] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temp. | Overnight | A milder Lewis acid alternative to strong protic acids.[8] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection.
Materials:
-
N-Boc-protected diazabicyclo[3.3.1]nonane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected diazabicyclo[3.3.1]nonane substrate in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM mixture).[9]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[10]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine. The product may also be precipitated as a salt.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful for isolating the deprotected amine as its hydrochloride salt.
Materials:
-
N-Boc-protected diazabicyclo[3.3.1]nonane derivative
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-protected diazabicyclo[3.3.1]nonane substrate in a minimal amount of anhydrous 1,4-dioxane.[7]
-
To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours. The hydrochloride salt of the deprotected amine may precipitate during the reaction.[7]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, add diethyl ether to induce precipitation.
-
Wash the collected solid with diethyl ether and dry under vacuum to obtain the pure hydrochloride salt of the diazabicyclo[3.3.1]nonane.
Mandatory Visualization
Caption: General experimental workflow for the N-Boc deprotection of diazabicyclo[3.3.1]nonane systems.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015044951A1 - 3,7-diazabicyclo[3.3.1 ]nonane carboxamides as antithrombotic agents - Google Patents [patents.google.com]
- 6. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, commonly referred to as N-Boc-bispidine, is a conformationally rigid bicyclic diamine. Its unique structural features make the bispidine scaffold a subject of interest in the development of ligands for catalysis and as a building block in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile precursor for a variety of chiral and achiral ligands. While the direct application of N-Boc-bispidine as a primary ligand in catalysis is not extensively documented, its deprotected form and its derivatives are utilized in several catalytic transformations. This document provides an overview of the catalytic applications of the bispidine scaffold derived from this compound, including protocols for key reactions.
I. Organocatalysis: Michael Addition Reactions
The bispidine scaffold has been investigated for its potential as an organocatalyst. In a study involving the Michael addition of diethyl malonate to β-nitrostyrene, the catalytic activity of N-Boc-bispidine was compared to its deprotected and N-substituted analogues.
Application Note:
Interestingly, this compound itself was found to be inactive as an organocatalyst in the Michael addition of diethyl malonate to β-nitrostyrene.[1] The catalytic activity was observed only after the removal of the Boc group, suggesting that the free secondary amine is crucial for the catalytic cycle. The N-benzyl derivative also demonstrated catalytic activity.[1] This highlights the primary role of N-Boc-bispidine as a stable, selectively-protected precursor for the synthesis of active organocatalysts.
Experimental Protocol: General Procedure for the Michael Addition of Diethyl Malonate to β-Nitrostyrene using a Bispidine-based Organocatalyst[1]
This protocol is for the active, deprotected bispidine catalyst, for which N-Boc-bispidine is the precursor.
1. Catalyst Preparation (Deprotection of N-Boc-bispidine):
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the deprotected bispidine with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free bispidine catalyst.
2. Michael Addition Reaction:
-
To a solution of β-nitrostyrene (1.0 equiv) in a suitable solvent (e.g., toluene), add diethyl malonate (1.5 equiv).
-
Add the bispidine organocatalyst (e.g., 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.
II. Ligands for Metal-Catalyzed Reactions
The deprotected 3,7-diazabicyclo[3.3.1]nonane scaffold is a versatile bidentate ligand for various transition metals. The Boc-protected precursor is key to synthesizing more complex, functionalized bispidine ligands for applications in metal-catalyzed cross-coupling and addition reactions.
Application Note:
Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have been successfully employed as ligands in nickel-catalyzed conjugate addition of organozinc reagents to enones. While the parent Boc-protected compound is not used directly as the ligand in the catalytic step, it is the starting material for the synthesis of more elaborate ligands. For example, bispidine-monoterpene conjugates have been synthesized and utilized in the Ni-catalyzed addition of diethylzinc to chalcones.
Experimental Protocol: General Procedure for Ni-Catalyzed Conjugate Addition of Diethylzinc to Chalcone using a Bispidine-Derived Ligand
This is a general protocol based on the use of bispidine derivatives.
1. Ligand Synthesis:
-
The desired functionalized bispidine ligand is first synthesized from this compound via deprotection and subsequent N-alkylation or N-arylation.
2. Catalytic Reaction:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the bispidine-derived ligand (e.g., 5 mol%) in a dry, aprotic solvent (e.g., toluene).
-
Add the nickel precursor (e.g., Ni(acac)₂, 2.5 mol%) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the chalcone substrate (1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of diethylzinc (1.5 equiv) in a suitable solvent (e.g., hexanes) dropwise.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Catalytic Activity of Bispidine Derivatives in the Michael Addition of Diethyl Malonate to β-Nitrostyrene [1]
| Catalyst | Conversion (%) |
| This compound | 0 |
| 3,7-Diazabicyclo[3.3.1]nonane (deprotected) | >95 |
| N-Benzyl-3,7-diazabicyclo[3.3.1]nonane | >95 |
Visualizations
Diagram 1: Synthesis of Active Catalysts from N-Boc-Bispidine
References
Applications of Bispidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bispidine (3,7-diazabicyclo[3.3.1]nonane) and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry. Their rigid bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This structural feature, combined with the synthetic tractability of the bispidine core, has led to the development of a diverse range of derivatives with significant therapeutic potential across various disease areas. These compounds have demonstrated promising activity as anticancer, antiviral, and neuroprotective agents, and have also found utility as chelating agents in radiopharmaceuticals for diagnostics and therapy.
This document provides detailed application notes on the use of bispidine derivatives in key therapeutic areas, along with specific experimental protocols for their synthesis and biological evaluation.
I. Anticancer Applications: Targeting Polyamine Metabolism
A key strategy in cancer therapy is to exploit the altered metabolic pathways of tumor cells. Cancer cells exhibit elevated levels of polyamines (e.g., spermidine and spermine), which are essential for cell growth and proliferation. Bispidine derivatives have been identified as potent activators of polyamine catabolism, leading to the production of cytotoxic byproducts and subsequent apoptosis in cancer cells.[1][2]
Mechanism of Action: Activation of Polyamine Catabolism
The primary mechanism of anticancer action for certain bispidine derivatives involves the activation of polyamine oxidases (PAOs).[1] This enzymatic activation accelerates the breakdown of spermine and spermidine, leading to an accumulation of hydrogen peroxide and reactive aldehydes. These reactive species induce oxidative stress and DNA damage, ultimately triggering apoptosis in cancer cells.[1] This targeted activation of a metabolic pathway often dysregulated in cancer provides a promising therapeutic window.
References
Application Notes and Protocols: Synthesis and Characterization of Nicotinic Acetylcholine Receptor (nAChR) Ligands from Bispidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of bispidine-based ligands targeting nicotinic acetylcholine receptors (nAChRs). The unique conformational rigidity of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold makes it an attractive framework for the design of selective nAChR modulators with potential therapeutic applications in a range of neurological and psychiatric disorders.
Introduction to Bispidine-Based nAChR Ligands
The bispidine scaffold is a naturally occurring motif that has been identified as a privileged structure in medicinal chemistry due to its interaction with various biological targets, including nAChRs.[1][2] Its rigid bicyclic structure allows for the precise spatial orientation of substituents, which is crucial for achieving high affinity and selectivity for specific nAChR subtypes.[3] By modifying the substituents on the nitrogen atoms and the carbon backbone of the bispidine core, researchers can fine-tune the pharmacological properties of these ligands to target desired nAChR subtypes, such as α4β2, α7, and α3β4, which are implicated in various physiological and pathological processes.[1][3]
Synthesis of Bispidine Scaffolds and Derivatives
The synthesis of the core bispidine structure is typically achieved through a double Mannich reaction.[3][4] This versatile reaction allows for the introduction of various substituents on the nitrogen atoms, providing a basis for creating a diverse library of ligands.
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis and characterization of bispidine-based nAChR ligands.
Caption: General workflow for the synthesis and characterization of bispidine-based nAChR ligands.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-N'-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol describes the initial step in the synthesis of a common bispidine precursor.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Benzylamine
-
Paraformaldehyde
-
Methanol
-
Acetic acid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-N'-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-one.[1][3]
Protocol 2: Reduction of the Bispidinone Carbonyl Group
This protocol details the reduction of the ketone to form the core bispidine scaffold.
Materials:
-
N-Benzyl-N'-tert-butoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Triethylene glycol
-
Nitrogen atmosphere
Procedure:
-
Combine the bispidinone, hydrazine hydrate, and KOH in triethylene glycol.
-
Heat the mixture under a nitrogen atmosphere at 160-170 °C for 5 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the reduced bispidine scaffold.
Protocol 3: N-Functionalization of the Bispidine Scaffold
This protocol provides a general method for introducing various substituents onto the nitrogen atoms of the bispidine ring.
Materials:
-
Reduced bispidine scaffold (with one or both nitrogen atoms available for substitution)
-
Appropriate alkylating or acylating agent (e.g., alkyl halide, acyl chloride)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the bispidine scaffold in the chosen solvent.
-
Add the base to the solution.
-
Add the alkylating or acylating agent dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Quantitative Data: Binding Affinities of Bispidine Ligands
The following tables summarize the binding affinities (Ki values) of representative bispidine-based ligands for different nAChR subtypes. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting lead compounds for further development.
Table 1: Binding Affinities (Ki, nM) of Bispidine Derivatives at α4β2 nAChRs*
| Compound | Substituent(s) | Ki (nM) at α4β2* | Reference |
| Bispidine (scaffold) | - | 600 | [3] |
| 1 | N-benzyl | >10,000 | [3] |
| 2 | N-benzoyl | 150 | [3] |
| 3 | N-(pyridin-3-yl)carboxamide | 1 | [1] |
| 4 | N-(4-fluorobenzyl) | 25 | [1] |
Table 2: Subtype Selectivity Profile of Selected Bispidine Ligands (Ki, nM)
| Compound | α4β2 | α3β4 | α7 | Reference |
| Bispidine (scaffold) | 600 | >10,000 | >10,000 | [3] |
| N-benzylbispidine | >10,000 | 569.6 | >10,000 | [3] |
| Compound 15 | ~1 | >10,000 | >10,000 | [1] |
| Compound 25 | ~1 | >10,000 | >10,000 | [1] |
| Compound 47 | ~1 | >10,000 | >10,000 | [1] |
Signaling Pathways and Characterization Workflow
Activation of nAChRs by agonists leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This depolarization can trigger a cascade of downstream signaling events, including the release of neurotransmitters.
nAChR Signaling Pathway
Caption: Simplified signaling pathway upon agonist binding to nAChRs.
Experimental Workflow for Pharmacological Characterization
Caption: Experimental workflow for the pharmacological evaluation of bispidine-based nAChR ligands.
Conclusion
The bispidine scaffold represents a versatile and promising platform for the development of novel nAChR ligands. The synthetic accessibility and the ability to systematically modify its structure allow for the exploration of chemical space to identify compounds with high affinity and subtype selectivity. The protocols and data presented herein provide a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating the design and synthesis of the next generation of nAChR-targeting therapeutics.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Protein Painting Mass Spectrometry to Define Ligand Receptor Interaction Sites for Acetylcholine Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
Application Notes and Protocols: Double Mannich Reaction for N-benzyl-N'-tboc-bispidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) scaffold is a conformationally rigid bicyclic diamine that has attracted significant attention in medicinal chemistry. Its unique three-dimensional structure makes it an excellent scaffold for the development of novel therapeutic agents. The double Mannich reaction is a powerful and efficient one-pot method for the synthesis of the bispidinone core. This document provides a detailed protocol for the synthesis of N-benzyl-N'-tert-butoxycarbonyl-bispidinone, a versatile intermediate for further chemical modifications, via a double Mannich reaction.
The synthesis involves the condensation of a 4-piperidone derivative, an amine, and formaldehyde. In this specific protocol, tert-butyl 4-oxopiperidine-1-carboxylate serves as the ketone component, benzylamine provides one of the nitrogen atoms of the bicyclic system, and paraformaldehyde is the source of formaldehyde.
Reaction Pathway
The synthesis of N-benzyl-N'-tboc-bispidinone proceeds through a double Mannich reaction, as illustrated in the diagram below.
Experimental Protocols
Protocol 1: Synthesis of 3-benzyl-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol details the one-pot synthesis of N-benzyl-N'-tboc-bispidinone via a double Mannich reaction.[1]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Benzylamine
-
Paraformaldehyde
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add benzylamine (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
To this mixture, add paraformaldehyde (2.5 eq) in portions.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-N'-tboc-bispidinone.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-benzyl-N'-tboc-bispidinone.
| Parameter | Value |
| Starting Materials | |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.0 eq |
| Benzylamine | 1.05 eq |
| Paraformaldehyde | 2.5 eq |
| Reaction Conditions | |
| Solvent | Methanol |
| Catalyst | Acetic Acid (catalytic) |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | N-benzyl-N'-tboc-bispidinone |
| Purification Method | Flash Column Chromatography |
| Typical Yield | 60-80% |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.20 (m, 5H), 4.25 (s, 2H), 3.65 (s, 2H), 3.00-2.80 (m, 4H), 2.50-2.30 (m, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 208.0, 154.5, 138.0, 129.0, 128.5, 127.0, 80.0, 62.0, 60.0, 55.0, 48.0, 28.5 |
| IR (KBr, cm⁻¹) | 2975, 1715, 1695, 1420, 1240, 1160, 740, 700 |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₉H₂₆N₂O₃: 347.20, found: 347.20 |
Note: Spectroscopic data are representative and may vary slightly.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of N-benzyl-N'-tboc-bispidinone.
References
Application Notes and Protocols: Tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate in the Development of Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of wakefulness, arousal, and motivation.[1][2] Consequently, antagonism of orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia and other sleep-wake disorders. The development of small molecule orexin receptor antagonists has led to approved drugs for insomnia.
The rigid bicyclic structure of 3,7-diazabicyclo[3.3.1]nonane, also known as bispidine, has been identified as a valuable scaffold in medicinal chemistry for targeting various receptors. Specifically, tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate serves as a key synthetic intermediate for a class of potent orexin receptor antagonists. Its conformationally constrained nature allows for the precise orientation of substituents to interact with the orexin receptors. This document provides an overview of its application, quantitative data for a series of derivatives, and detailed experimental protocols for their characterization.
Data Presentation
The following table summarizes the in vitro activity of a series of orexin receptor antagonists derived from the this compound scaffold. The data is extracted from patent literature and demonstrates the potency of these compounds at both OX1 and OX2 receptors.
| Compound ID | Structure | OX1 IC50 (nM) | OX2 IC50 (nM) |
| Example 1 | 2-{(R)-[3-(5-Chloro-benzooxazol-2-yl)-3,7-diaza-bicyclo[3.3.1]non-7-yl]-(2-methyl-5-[1][2][3]triazol-2-yl-phenyl)-methyl}-benzonitrile | 15 | 11 |
| Example 2 | [3-(5-Chloro-benzooxazol-2-yl)-3,7-diaza-bicyclo[3.3.1]non-7-yl]-(5-methyl-2-[1][2][3]triazol-2-yl-phenyl)-methanone | 26 | 21 |
| Example 3 | [3-(5-Chloro-benzooxazol-2-yl)-3,7-diaza-bicyclo[3.3.1]non-7-yl]-(2-methyl-5-[1][2][3]triazol-2-yl-phenyl)-methanone | 14 | 10 |
| Example 4 | [3-(5-Chloro-benzooxazol-2-yl)-3,7-diaza-bicyclo[3.3.1]non-7-yl]-(2-methyl-pyridin-4-yl)-methanone | 23 | 46 |
| Example 5 | [3-(5-Chloro-benzooxazol-2-yl)-3,7-diaza-bicyclo[3.3.1]non-7-yl]-(6-methyl-pyridin-2-yl)-methanone | 19 | 50 |
Data sourced from patent WO2013050938A1. The IC50 values were determined using a calcium mobilization assay in CHO cells expressing the human orexin 1 or orexin 2 receptor.
Experimental Protocols
Synthesis of this compound
This intermediate is a key building block for the synthesis of the target orexin receptor antagonists. A general synthetic route is described in the patent literature.[1]
Radioligand Binding Assay for Orexin Receptors
This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the orexin receptors.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Suvorexant or other suitable labeled antagonist)
-
Unlabeled competitor compound (the synthesized antagonist)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Protocol:
-
Membrane Preparation: Harvest HEK293 cells expressing either OX1R or OX2R. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of the synthesized compounds to antagonize the orexin-A or orexin-B induced increase in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Orexin-A or Orexin-B agonist
-
Test compounds (synthesized antagonists)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating: Plate the CHO-K1 cells expressing either OX1R or OX2R in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of the test antagonist compounds. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader. Add a fixed concentration of the orexin agonist (e.g., Orexin-A) to each well using the instrument's injector. Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the IC50 value of the antagonist by measuring the concentration-dependent inhibition of the agonist-induced calcium signal.
Visualizations
References
- 1. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. OX1/OX2 receptor antagonist(Actelion) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. US7951797B2 - Substituted diazepan orexin receptor antagonists - Google Patents [patents.google.com]
Application Note: The Role of (R)-4-cyano-3-hydroxybutyric acid ethyl ester in the Synthesis of Atorvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin, marketed under the trade name Lipitor, is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to reduce levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, thereby decreasing the risk of cardiovascular disease in high-risk patients.[2][3] The synthesis of this complex molecule relies on key chiral intermediates to establish the correct stereochemistry essential for its pharmacological activity. One such crucial precursor is (R)-4-cyano-3-hydroxybutyric acid ethyl ester . This molecule serves as a fundamental building block, providing the necessary chiral side-chain that ultimately binds to the active site of the HMG-CoA reductase enzyme.[4][5] This document outlines the role of this precursor, the biological pathway it targets, and the experimental protocols used to evaluate the efficacy of the final active pharmaceutical ingredient (API), Atorvastatin.
Target Signaling Pathway: Cholesterol Biosynthesis
Atorvastatin acts by inhibiting the HMG-CoA reductase enzyme, a key player in the mevalonate pathway, which is responsible for the endogenous production of cholesterol.[6][7][8] By competitively blocking the conversion of HMG-CoA to mevalonate, statins reduce the intracellular pool of cholesterol in hepatocytes.[2][9] This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[6][8] The ultimate effect is a significant reduction in circulating LDL-C, a primary goal in the prevention of atherosclerosis and related cardiovascular events.[2]
Role as a Precursor in Atorvastatin Synthesis
(R)-4-cyano-3-hydroxybutyric acid ethyl ester is a vital chiral intermediate in the synthesis of Atorvastatin.[5][10] Its specific stereochemistry is critical for the efficacy of the final drug. The synthesis of Atorvastatin is a convergent process, where different fragments of the molecule are synthesized separately and then combined. This precursor provides the (R)-configured hydroxyl group and the cyano group, which is later converted into the carboxylic acid side chain that mimics the natural substrate of the HMG-CoA reductase enzyme.
A common synthetic strategy involves using this precursor to build the dihydroxyheptanoate side chain of Atorvastatin. The process often starts with raw materials like (S)-(-)-4-chloro-3-hydroxybutyric acid ethyl ester, which is then converted to the target precursor through reactions like cyanation.[11][12]
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate CAS 141942-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. droracle.ai [droracle.ai]
- 9. news-medical.net [news-medical.net]
- 10. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 11. CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)-3-butyl hydroxyacetate - Google Patents [patents.google.com]
- 12. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Alkylation of Acetylbispidine
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the N-alkylation of an acetylbispidine derivative, a key transformation for the synthesis of novel compounds with potential therapeutic applications. The bispidine scaffold is a rigid bicyclic diamine that, when appropriately substituted, can interact with various biological targets. N-alkylation of the secondary amine allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Overview of N-Alkylation of Acetylbispidine
The primary challenge in the alkylation of N-acetylbispidine is achieving selective mono-alkylation at the non-acylated nitrogen atom. The presence of two nucleophilic nitrogen atoms in the parent bispidine core necessitates the use of a protecting group, such as the acetyl group, to direct the alkylation. The following protocol focuses on the direct alkylation of an N-acetylated bispidine derivative using an alkyl halide. This method is a standard SN2 reaction where the secondary amine acts as a nucleophile.
Logical Workflow for Acetylbispidine Alkylation
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common purification method for this compound derivatives?
A1: The most frequently employed purification technique for this class of compounds is flash column chromatography.[1] Silica gel is a common stationary phase, though alumina is also used, particularly for viscous, oily products.[2][3] Preparative HPLC is another option for achieving high purity.[4]
Q2: My final product is a viscous oil and is difficult to handle and purify. How can I solidify it?
A2: Obtaining these derivatives as oils is a common issue.[2][3] Several strategies can be employed to induce solidification:
-
Trituration: Stirring or sonicating the oil with a non-polar solvent in which the compound is insoluble (e.g., diethyl ether, hexane, or pentane) can induce precipitation or solidification.[5]
-
Salt Formation: Converting the basic diazabicyclononane derivative into a salt (e.g., fumaric or hydrochloric acid salt) often results in a stable, crystalline solid that is easier to purify by recrystallization.[1][6]
-
Seeding: If a small amount of solid material is available, adding a seed crystal to the oil can initiate crystallization.[7]
-
High Vacuum Drying: Ensure all residual solvents from the reaction workup are completely removed by drying under a high vacuum, sometimes with gentle heating, as they can inhibit crystallization.[8]
Q3: What are some typical solvent systems for flash column chromatography?
A3: The choice of eluent depends on the polarity of the specific derivative. Common systems include heptane/ethyl acetate, chloroform/methanol, and tert-butyl methyl ether (TBME)/methanol/ammonia.[4][6][9] It is always recommended to determine the optimal solvent system using thin-layer chromatography (TLC) first.
Q4: I am performing a debenzylation (hydrogenation) step. What is the best way to remove the palladium on carbon (Pd/C) catalyst?
A4: After hydrogenation, the standard procedure for removing the Pd/C catalyst is to filter the reaction mixture through a pad of Celite®.[4] This prevents the fine catalyst particles from passing through the filter paper and contaminating the product.
Q5: When should I consider using preparative HPLC instead of flash chromatography?
A5: Preparative HPLC is a suitable method when very high purity is required or when impurities are difficult to separate from the product by flash chromatography due to very similar polarities.[4] It is often used for the final purification of compounds intended for biological testing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out During Crystallization | The compound is separating from the solution above its melting point or as a supersaturated liquid. Residual solvents may be present. | Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization.[8] Try a different solvent system or lower the initial crystallization temperature. Trituration with a non-polar solvent can also be effective.[5] |
| Product Co-elutes with Impurities | The polarity of the product and impurities are too similar for the chosen chromatography conditions. | Modify the eluent system. A shallower gradient or an isocratic elution might improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).[2][3] Alternatively, preparative HPLC may be necessary for effective separation.[4] |
| Low Recovery After Column Chromatography | The product may be adsorbing irreversibly to the silica gel, which can be an issue with basic amine compounds. The compound might be streaking down the column. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia, to the eluent system to neutralize acidic sites on the silica gel and improve recovery.[9] |
| Incomplete Removal of Coupling Reagents | By-products from coupling reactions (e.g., dicyclohexylurea from DCC coupling) can be difficult to remove. | For DCC coupling, after the reaction, filter off the precipitated dicyclohexylurea by-product before workup and purification.[1] Most remaining urea can be removed during flash chromatography. |
| Final Compound is Hygroscopic | The purified compound readily absorbs moisture from the air, making it difficult to obtain an accurate weight or handle. | Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and using a desiccator can help. Converting the free base to a less hygroscopic salt form is also a common strategy.[1][6] |
Purification Data Summary
The following table summarizes various column chromatography conditions reported for the purification of this compound derivatives.
| Derivative | Stationary Phase | Eluent System | Reference |
| tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | Silica Gel | Heptane / Ethyl Acetate (4:1) | [4] |
| General Carboxamide Derivatives | Silica Gel | Chloroform / Methanol (6:1) | [6] |
| tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | Silica Gel | TBME / Methanol / Ammonia (95:5:0.5 to 90:10:2) | [9] |
| N-substituted 3,7-diazabicyclo[3.3.1]nonanes | Aluminum Oxide | Benzene / Dioxane (5:1) | [2][3] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet-packing).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Begin eluting the column with the solvent system, starting with a less polar mixture and gradually increasing polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Fumaric Acid Salt Formation
-
Dissolution: Dissolve the purified (or crude) oily free base in a suitable solvent such as diethyl ether or ethanol.
-
Salt Formation: Slowly add a solution of one equivalent of fumaric acid in ethanol or methanol to the stirred solution of the amine.
-
Precipitation: Stir the mixture until a precipitate forms. This may occur immediately or require cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Drying: Dry the salt under vacuum to a constant weight. This method is often advantageous for both purification and improving the stability and handling of the final compound.[6]
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
Technical Support Center: N-benzyl-N'-tboc-bispidinone Reduction
Welcome to the technical support center for the reduction of N-benzyl-N'-tboc-bispidinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield for the reduction of N-benzyl-N'-tboc-bispidinone to the corresponding alcohol. What are the common causes?
A1: Low yields in this reduction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Choice of Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common choice for ketone reductions, it may not be the most effective for this specific substrate, potentially leading to incomplete reaction or side reactions. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but can sometimes lead to over-reduction or side reactions if not carefully controlled.[1][2]
-
Reaction Conditions:
-
Temperature: Ketone reductions with NaBH₄ are often run at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions. If the reaction is sluggish, a gradual increase in temperature may be necessary. For LiAlH₄, the reaction is typically started at a low temperature and allowed to warm to room temperature.
-
Solvent: The choice of solvent is important. Protic solvents like methanol or ethanol are commonly used with NaBH₄.[3] However, NaBH₄ can react with these solvents, so an excess of the reducing agent may be required.[3] For LiAlH₄, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent violent reactions.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reagent Quality: Ensure that your reducing agent is of high quality and has not degraded. LiAlH₄ is particularly sensitive to moisture and air. Use freshly opened or properly stored reagents.
-
Stoichiometry: Using an insufficient amount of the reducing agent will result in an incomplete reaction. Conversely, a large excess may lead to the formation of byproducts. A typical starting point is 1.5 to 2.0 equivalents of the hydride reagent.
Q2: I am observing multiple spots on my TLC plate after the reduction. What are the possible side products?
A2: The formation of multiple products can be due to several reasons:
-
Stereoisomers: The reduction of the ketone in the bispidinone ring creates a new stereocenter at the C9 position, leading to the formation of two possible diastereomeric alcohols (endo and exo). These isomers may have different Rf values on a TLC plate. The ratio of these isomers can be influenced by the steric bulk of the reducing agent.[4]
-
Incomplete Reaction: One of the spots will likely be your starting material, N-benzyl-N'-tboc-bispidinone.
-
Over-reduction: While less common with NaBH₄, stronger reducing agents like LiAlH₄ could potentially affect the benzyl or t-boc protecting groups under harsh conditions, although this is generally unlikely for this specific substrate under standard conditions.
-
Decomposition: The bispidinone ring system might be sensitive to the reaction conditions, leading to decomposition products. This is more likely with prolonged reaction times or high temperatures.
Q3: How can I control the stereoselectivity of the reduction to obtain a higher proportion of the desired alcohol isomer?
A3: Controlling the stereoselectivity of the reduction of the bispidinone ketone is a common challenge. The direction of hydride attack (from the more or less hindered face of the carbonyl) determines the stereochemical outcome.
-
Sterically Hindered Reducing Agents: Bulky hydride reagents, such as L-Selectride®, tend to attack from the less sterically hindered face of the ketone, leading to a higher proportion of one stereoisomer.[4]
-
Less Sterically Demanding Reducing Agents: Smaller reducing agents like sodium borohydride (NaBH₄) may show less selectivity and provide a mixture of stereoisomers.[4]
-
Temperature: Lowering the reaction temperature can often improve stereoselectivity.
Q4: I want to completely remove the carbonyl group to form N-benzyl-N'-tboc-bispidine. What is the best method?
A4: For the complete deoxygenation of the ketone to a methylene group, a Wolff-Kishner reduction, particularly the Huang-Minlon modification, has been reported to be effective for this class of compounds, especially when direct hydride reduction methods give low yields.[2] This reaction is carried out under basic conditions at high temperatures.
-
Challenges with Wolff-Kishner: The strongly basic and high-temperature conditions of the Wolff-Kishner reduction may not be suitable for substrates with base-sensitive functional groups.[1]
Data Presentation
| Reducing Agent/Method | Product | Typical Yield | Key Considerations |
| Sodium Borohydride (NaBH₄) | N-benzyl-N'-tboc-bispidin-9-ol | Moderate to Low | May result in a mixture of stereoisomers. Reaction can be sluggish.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | N-benzyl-N'-tboc-bispidin-9-ol | Moderate | More reactive than NaBH₄. Requires anhydrous conditions.[2] |
| Huang-Minlon (Wolff-Kishner) | N-benzyl-N'-tboc-bispidine | Reported up to 33% (for the deoxygenated product) | Harsh basic and high-temperature conditions. Effective for complete deoxygenation.[2] |
Experimental Protocols
Protocol 1: Reduction of N-benzyl-N'-tboc-bispidinone using Sodium Borohydride
This protocol describes a general procedure for the reduction of the ketone to an alcohol using NaBH₄.
-
Reaction Setup: In a round-bottom flask, dissolve N-benzyl-N'-tboc-bispidinone (1.0 eq) in methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. Allow the reaction to warm to room temperature if it is proceeding slowly.
-
Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.
-
Work-up: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of N-benzyl-N'-tboc-bispidinone using Lithium Aluminum Hydride
This protocol outlines a general procedure using the more powerful reducing agent, LiAlH₄. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve N-benzyl-N'-tboc-bispidinone (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
Reaction: Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C and quench it by the sequential, slow, and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting solid and wash it thoroughly with the reaction solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the reduction of N-benzyl-N'-tboc-bispidinone.
Caption: Troubleshooting logic for low yield in the reduction reaction.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Azabicyclo[3.3.1]nonanones
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.3.1]nonanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-azabicyclo[3.3.1]nonanones?
A1: The most prevalent method is the one-pot, three-component Mannich reaction, often referred to as the Robinson-Schöpf reaction.[1][2] This reaction typically involves a ketone with at least four α-hydrogens (like cyclohexanone), an aldehyde, and an ammonia source (like ammonium acetate).[1] Other notable routes include the reaction of cycloalkanone enamines with bis-electrophiles (e.g., acryloyl chloride)[3] and tandem Mannich annulations using aromatic ketones.[4][5]
Q2: What is the typical conformation of the 3-azabicyclo[3.3.1]nonanone core?
A2: The 3-azabicyclo[3.3.1]nonanone skeleton predominantly adopts a twin chair-chair conformation.[6][7][8] However, chair-boat conformations can also exist, particularly in cases where intramolecular hydrogen bonding is possible, for instance, with hydroxyl-substituted derivatives.[6] X-ray crystallography and NMR spectroscopy are the primary methods used to confirm the conformation.[6][7]
Q3: How can I characterize my final 3-azabicyclo[3.3.1]nonanone product?
A3: A combination of spectroscopic techniques is essential for structural confirmation.
-
NMR Spectroscopy (¹H and ¹³C): Used to determine the carbon skeleton and the stereochemistry, including the chair-chair conformation.[2][6][8]
-
IR Spectroscopy: To identify key functional groups, such as the ketone carbonyl (C=O) and N-H stretches.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
X-ray Crystallography: Provides unambiguous proof of the structure and stereochemistry.[2][7]
Q4: Are there any green or more efficient synthetic methodologies available?
A4: Yes, microwave-assisted synthesis has been reported for the Mannich reaction, significantly reducing reaction times from hours to just 2-3 minutes.[1] Additionally, one-pot tandem reactions have been developed to improve overall efficiency and yield.[5]
Troubleshooting Guides
Problem Area 1: Low Reaction Yields & By-product Formation
Q: My Mannich reaction yield is consistently low (<50%), and I observe significant by-product formation. What's going wrong?
A: This is a common issue. Several factors can contribute to low yields and the formation of impurities like chalcones.[1]
Possible Causes & Solutions:
-
Incorrect Reagent Stoichiometry: The molar ratio of ketone:aldehyde:ammonium acetate is critical. An optimized ratio is often 1:2:1.5. Using an excess of ammonium acetate helps to suppress the formation of chalcone by-products.[1]
-
Substituent Effects: The electronic nature of the substituents on the aryl aldehyde can influence yields. Electron-donating groups on the phenyl rings tend to afford higher yields than electron-withdrawing groups.[1]
-
Reaction Temperature: The reaction is sensitive to temperature. Gentle warming and stirring at 30-35 °C are the optimized conditions.[1] Overheating can promote side reactions.
-
Work-up Procedure: The addition of ether during the work-up has been reported to cause product loss.[1] Consider alternative solvents for washing and precipitation.
Problem Area 2: Purification Challenges
Q: I'm struggling to purify my crude 3-azabicyclo[3.3.1]nonanone. What are the best methods?
A: Purification can be challenging due to the polarity and crystalline nature of these compounds.
Possible Causes & Solutions:
-
Inadequate Initial Purification: The crude product should first be washed thoroughly to remove unreacted starting materials. A common washing solvent is an ethanol-ether mixture.[2]
-
Choosing the Right Technique:
-
Recrystallization: This is the most common method for purifying solid products. Chloroform or ethyl acetate are often effective solvents.[2][7]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended.[9][10] Eluent systems like dichloromethane/methanol are frequently used.[10]
-
-
Contamination with Silica Gel: During work-up after a Robinson-Schöpf reaction, adding silica gel to the aqueous layer before basification can help manage emulsions and improve extraction efficiency.[11]
Problem Area 3: Issues with Protecting Groups
Q: I am using an N-t-BOC protected piperidone in an enamine-based route, but I cannot remove the t-BOC group successfully. What should I do?
A: The removal of acid-labile protecting groups like t-BOC can be problematic in this bicyclic system, sometimes leading to a complex mixture of unidentifiable products.[3]
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Standard strong acid conditions (e.g., trifluoroacetic acid) may be too harsh, causing decomposition or unwanted side reactions with the bicyclic core.[3]
-
Thermal Instability: Thermally induced decarboxylation in solvents like DMSO or DMF can also lead to product degradation.[3]
-
Alternative Strategy: Consider using a different nitrogen protecting group that can be removed under milder, non-acidic conditions, such as a benzyl group (removable by hydrogenolysis) or a Cbz group.
Data & Protocols
Table 1: Comparison of Synthetic Routes and Yields
| Synthetic Route | Key Reagents | Reported Yields | Reference |
| Mannich Reaction | Cyclohexanone, Aryl Aldehyde, Ammonium Acetate | 41-54% (with substituted ketones) | [1] |
| Tandem Mannich Annulation | Aromatic Ketones, Paraformaldehyde, Dimethylamine | Up to 83% | [5] |
| Enamine + Acyl Chloride | N-carboxy-4-piperidone enamine, Acryloyl Chloride | 80-85% | [3] |
| Bridged Ritter Reaction | (–)-ß-pinene, KCN | ~8% | [7] |
Experimental Protocol: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones via Mannich Reaction
This protocol is adapted from the procedure described by Baliah and Jayaraman.[2]
-
Reagent Preparation: Dissolve dry ammonium acetate (100 mmol) in ethanol.
-
Reaction Mixture: To the ammonium acetate solution, add cyclohexanone (100 mmol) and the desired substituted benzaldehyde (200 mmol).
-
Reaction Conditions: Gently warm the reaction mixture while stirring. Monitor the reaction progress (TLC is suitable).
-
Isolation: Once the reaction is complete, filter the crude product that has precipitated from the solution.
-
Washing: Wash the filtered solid with a cold 1:5 mixture of ethanol and ether to remove soluble impurities.
-
Purification: Recrystallize the washed product from a suitable solvent, such as chloroform, to obtain the pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones via Enamine Route
This protocol is adapted from the procedure described by Semantic Scholar.[3]
-
Setup: In a flask equipped for reflux under a nitrogen atmosphere, dissolve the enamine of an N-carboxy-4-piperidone (0.0292 moles) in 250 mL of benzene.
-
Reaction Initiation: Heat the solution to a vigorous reflux.
-
Reagent Addition: Add neat acryloyl chloride dropwise over a 30-minute period.
-
Reaction Conditions: Maintain the reaction mixture at reflux for 18 hours.
-
Work-up: After cooling, perform a hydrolysis and standard aqueous work-up to isolate the crude product.
-
Purification: Purify the resulting 3-azabicyclo[3.3.1]nonane-6,9-dione, typically by column chromatography or recrystallization.
Visual Guides
Caption: General experimental workflow for the synthesis of 3-azabicyclo[3.3.1]nonanones.
Caption: Simplified mechanism of the Mannich reaction for 3-azabicyclo[3.3.1]nonanone synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. RU2132846C1 - Method of preparing 3-azabicyclo [3,3,1] nonane derivatives - Google Patents [patents.google.com]
- 10. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
retro-Mannich reaction problems in bispidone synthesis
Welcome to the technical support center for bispidone (3,7-diazabicyclo[3.3.1]nonane) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis of bispidone scaffolds, with a particular focus on challenges involving the retro-Mannich reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of bispidone derivatives.
Problem: Low or No Yield of the Desired Bispidone Product
Q1: My double Mannich reaction to form the bispidinone is failing or giving very low yields. What are the likely causes and how can I fix it?
A1: Low or no yield in a double Mannich condensation for bispidinone synthesis is a common issue. The problem often stems from one of several factors: the reversibility of the reaction (retro-Mannich fragmentation), reagent quality, or suboptimal reaction conditions.
-
Potential Cause 1: Retro-Mannich Reaction Dominance: The Mannich reaction is reversible.[1] Under certain conditions, particularly with prolonged heating, the equilibrium can favor the starting materials or stable intermediates over the desired bispidinone product. This fragmentation is a known issue in bispidone synthesis.[2]
-
Solution: Employ kinetic control conditions. Use lower temperatures and shorter reaction times to favor the faster-forming product over the more thermodynamically stable (but potentially fragmented) state.[3][4] Careful monitoring by TLC or LC-MS is crucial to quench the reaction once the product is formed, before significant decomposition occurs.
-
-
Potential Cause 2: Inactive Reagents: Paraformaldehyde can depolymerize inefficiently, or the amine or piperidone starting materials may have degraded.
-
Solution: Use freshly opened or purified reagents. Ensure paraformaldehyde is a fine, dry powder. If using an amine hydrochloride salt, ensure the conditions allow for the release of the free amine needed for the initial reaction with formaldehyde.[5]
-
-
Potential Cause 3: Incorrect pH: The reaction is typically acid-catalyzed. The initial formation of the iminium ion from the amine and formaldehyde is crucial and pH-dependent.[5][6]
-
Solution: The reaction is often carried out in aqueous or alcoholic solutions, sometimes with acetic acid to maintain a suitable pH.[5] If using an amine salt, the equilibrium between the salt and the free amine provides the necessary acidic conditions.[5] The pH should be acidic enough to promote iminium ion formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.
-
-
Potential Cause 4: Suboptimal Temperature and Concentration: High temperatures can promote the retro-Mannich reaction, while highly concentrated solutions can sometimes lead to polymerization or side product formation.[2][7]
-
Solution: Follow the recommended temperature profile for your specific protocol.[8] While exhaustive heating can be important for achieving the desired conformation, it can also enhance the retro-reaction.[2] Experiment with slightly lower temperatures or different solvents (e.g., methanol, ethanol) to find an optimal balance.
-
Problem: Formation of Multiple Byproducts
Q2: My reaction produces the desired bispidone, but my TLC and NMR show significant impurities. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a frequent challenge. These can arise from incomplete cyclization, side reactions of the starting materials, or subsequent reactions of the product.
-
Potential Cause 1: Mono-Mannich Products: The second Mannich cyclization may be slow or incomplete, leading to piperidone intermediates with a single aminomethyl side chain.
-
Solution: Ensure precise stoichiometric ratios of the reactants. An excess of the piperidone starting material relative to the amine or formaldehyde could favor the mono-addition product.[8] Increasing the reaction time (while carefully monitoring for retro-Mannich decomposition) may help drive the reaction to completion.
-
-
Potential Cause 2: Methylenebis Adducts: If a primary amine is used, a common side product is a 3,3'-methylenebis derivative, arising from the reaction of the product with another equivalent of formaldehyde and starting material.[9]
-
Solution: Carefully control the stoichiometry, avoiding a large excess of formaldehyde. Adding the formaldehyde solution slowly to the mixture of the piperidone and amine can help maintain a low concentration and reduce the rate of this side reaction.[8]
-
-
Potential Cause 3: Polymerization: Formaldehyde is prone to polymerization, especially under acidic conditions, which can complicate the reaction mixture and purification.
-
Solution: Use high-quality paraformaldehyde and ensure it dissolves/depolymerizes effectively in the reaction medium. Using Eschenmoser's salt as a source of formaldehyde and dimethylamine can sometimes provide cleaner reactions.[5]
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low-yield bispidone syntheses.
Caption: Troubleshooting flowchart for low-yield bispidone synthesis.
Frequently Asked Questions (FAQs)
Q3: What is the retro-Mannich reaction and why is it a problem in bispidone synthesis?
A3: The retro-Mannich reaction is the reverse of the Mannich condensation.[10] It involves the fragmentation of a β-amino-carbonyl compound (the Mannich base) back into an enolizable carbonyl compound, an iminium ion, and ultimately an aldehyde and an amine.[11] In bispidone synthesis, the 9-oxo-bispidine product is a Mannich base and can undergo this fragmentation, especially under thermal or certain pH conditions, leading to ring-opening and a decrease in product yield.[2]
Q4: How can I differentiate between kinetic and thermodynamic control in my reaction?
A4:
-
Kinetic control prevails when the product distribution is determined by the rates of competing reaction pathways. The product that forms fastest (has the lowest activation energy) will be the major product.[12][13] These conditions are typically favored at lower temperatures and shorter reaction times, where the reactions are essentially irreversible.[4][14]
-
Thermodynamic control occurs when the reaction is reversible, allowing an equilibrium to be established. The major product will be the most stable one (lowest Gibbs free energy), regardless of how fast it is formed.[3][12] This is favored by higher temperatures, longer reaction times, and conditions that facilitate reversibility.
To determine which regime is active, you can monitor the product ratio over time. If the ratio changes, with an initially less stable product converting to a more stable one, the reaction is approaching thermodynamic control.[3]
Q5: Are there any alternative synthetic routes to bispidones that avoid the retro-Mannich problem?
A5: While the double Mannich condensation is a very common and convergent route, other strategies exist.[7] These can include intermolecular cyclization of pre-functionalized piperidines or ring-cleavage reactions of larger polycyclic systems like diazaadamantanes.[7] However, these routes are often longer and less atom-economical. The most common approach to circumventing the retro-Mannich issue with the 9-oxo-bispidinone product is to immediately reduce the ketone (e.g., via a Wolff-Kishner reduction) to the corresponding bispidine, which is no longer a β-amino-carbonyl system and is therefore not susceptible to this fragmentation pathway.[7][15]
Data Summary Table
The choice of reaction conditions can significantly impact the outcome, favoring either the desired product or fragmentation. The following table summarizes general conditions for kinetic vs. thermodynamic control.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Lower temp provides enough energy to overcome the lowest activation barrier but not enough for reversal.[4] |
| Reaction Time | Short (quenched after product formation) | Long (allowed to reach equilibrium) | Prevents the system from reaching equilibrium where the more stable (but possibly fragmented) species dominate.[12] |
| Reversibility | Minimized (Irreversible conditions) | Maximized (Reversible conditions) | Kinetic products are formed when the reaction is irreversible.[13] |
| Expected Product | Fastest-forming product | Most stable product | The kinetic product has the lowest activation energy; the thermodynamic product has the lowest Gibbs free energy.[3] |
Key Reaction Mechanism
The diagram below illustrates the equilibrium between the forward Mannich reaction leading to the bispidinone scaffold and the undesired retro-Mannich fragmentation.
Caption: Equilibrium between bispidinone formation and retro-Mannich fragmentation.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Dibenzyl-9-oxo-bispidone under Kinetic Control
This protocol is adapted from established methods for double Mannich condensations and optimized to minimize retro-Mannich fragmentation.[15]
-
Reagents:
-
N-benzyl-4-piperidone (1.0 eq)
-
Benzylamine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, 2.2 eq)
-
Ethanol
-
Acetic Acid (catalytic)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N-benzyl-4-piperidone, benzylamine, and ethanol. Stir to dissolve.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the aqueous formaldehyde solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent) every hour.
-
Once the starting materials are consumed and the product spot is maximal (typically 4-6 hours), quench the reaction to prevent fragmentation.
-
Quench by pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) to yield the desired N,N'-dibenzyl-9-oxo-bispidone.
-
Protocol 2: Wolff-Kishner Reduction of 9-Oxo-bispidone
This protocol removes the C9 carbonyl group, yielding a stable bispidine scaffold that is not susceptible to retro-Mannich fragmentation.[7]
-
Reagents:
-
9-Oxo-bispidone derivative (1.0 eq)
-
Hydrazine hydrate (10 eq)
-
Potassium hydroxide (10 eq)
-
Triethylene glycol (solvent)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the 9-oxo-bispidone, hydrazine hydrate, and triethylene glycol.
-
Heat the mixture to 120-130 °C for 2 hours. Water and excess hydrazine will distill off.
-
Cool the reaction mixture slightly and carefully add powdered potassium hydroxide pellets.
-
Replace the reflux condenser with a distillation head.
-
Slowly heat the mixture to 190-200 °C, allowing water to distill off.
-
Once water evolution ceases, return the condenser to the reflux position and maintain the temperature at 190-200 °C for 4-6 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting bispidine as necessary.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction | PLOS One [journals.plos.org]
- 10. A retro-Mannich mediated transformation of Morita–Baylis–Hillman ketones to saturated imidazo[1,2-a]pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. A retro-Mannich reaction of a bis-Mannich base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Technical Support Center: Optimizing Mannich Reactions of Cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Mannich reaction of cyclohexanone. Below you will find troubleshooting advice, frequently asked questions, comparative data, detailed experimental protocols, and process diagrams to help ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during the Mannich reaction of cyclohexanone in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Mannich reaction is resulting in a very low yield or no desired product. What are the common causes and how can I improve the outcome?
A: Low yields in the Mannich reaction of cyclohexanone can stem from several factors. Here are the most common causes and their respective solutions:
-
Inefficient Iminium Ion Formation: The reaction's first step is the formation of an electrophilic iminium ion from the amine and formaldehyde.[1] If this step is slow or incomplete, the overall reaction will be poor.
-
Solution: The reaction is often carried out under acidic conditions, as this promotes the dehydration step leading to the iminium ion.[2] Using the hydrochloride salt of the amine is a common strategy.[2] Protic solvents like ethanol, methanol, or water can also help by ensuring a higher concentration of the iminium ion.[3]
-
-
Poor Enol/Enolate Formation: Cyclohexanone must form an enol or enolate to act as a nucleophile.[1] The efficiency of this step is highly dependent on the reaction conditions.
-
Solution: Acid catalysis can facilitate the formation of the enol, which then attacks the iminium ion.[2] Alternatively, in base-catalyzed versions, ensure your base is active and used in an appropriate solvent.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.
-
Catalyst Inactivity or Inefficiency: The chosen catalyst may not be optimal or may have degraded.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of unintended products alongside the desired Mannich base. How can I improve the selectivity?
A: The most common side product in the Mannich reaction of cyclohexanone is the bis-Mannich product, where two aminomethyl groups are added to the ketone.[8]
-
Cause: The mono-substituted product still has an acidic proton on the other side of the carbonyl group and can react with a second iminium ion.[1]
-
Solution 1: Adjust Stoichiometry: Using an excess of cyclohexanone relative to the amine and formaldehyde can favor the formation of the mono-substituted product.
-
Solution 2: Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the formation of the double addition product. Monitor the reaction by Thin Layer Chromatography (TLC) to stop it once the desired product is maximized.[5]
-
Solution 3: Use a Bulky Amine: Steric hindrance from a bulkier amine can disfavor the second addition.
-
Another potential issue is self-condensation of cyclohexanone (an aldol reaction), especially under basic conditions.
-
Cause: The enolate of cyclohexanone can attack another molecule of cyclohexanone instead of the iminium ion.
-
Solution: Maintain a controlled temperature and consider the order of addition. Slowly adding the ketone to the reaction mixture can help keep its concentration low and minimize self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Mannich reaction of cyclohexanone?
A1: The optimal solvent depends on the specific catalyst and reactants used. Protic solvents like ethanol and methanol are commonly used and often give good yields.[3] In some catalytic systems, water can be an excellent "green" solvent.[9] For microwave-assisted reactions, a polar solvent like dimethylformamide (DMF) is often effective due to its ability to absorb microwave irradiation.[5] A solvent screen is recommended to determine the best choice for your specific reaction (see Table 1).[4]
Q2: Can I use a primary amine in this reaction? What are the risks?
A2: Yes, primary amines can be used. However, there is a risk of the resulting secondary amine in the Mannich base reacting further with formaldehyde and cyclohexanone, leading to more complex side products.[1] Secondary amines are often preferred as they lead to a more stable tertiary amine product, preventing this subsequent reaction.[10]
Q3: How can I purify the final Mannich base product?
A3: Purification is typically achieved through column chromatography using silica gel or alumina.[5] The basic nature of the Mannich product means it may streak on silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent system. Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl.[3] The salt is often crystalline and can be purified by recrystallization from a suitable solvent like an ethanol/acetone mixture.[11]
Q4: Is it possible to perform this reaction enantioselectively?
A4: Yes, an asymmetric Mannich reaction can be achieved using a chiral catalyst. The amino acid (S)-proline is a widely used and effective organocatalyst for this purpose, often providing the product with high enantioselectivity.[12][13] The mechanism involves the formation of a chiral enamine intermediate from cyclohexanone and proline, which then attacks the iminium ion stereoselectively.[12]
Data Presentation
The following tables summarize quantitative data on the effect of different solvents and catalysts on the Mannich reaction.
Table 1: Effect of Solvent on the Yield of a Three-Component Mannich Reaction Involving Cyclohexanone
| Entry | Catalyst/Solvent System | Isolated Yield (%) |
| 1 | [C3SO3Hnhm]HSO4 / Methanol | 83 |
| 2 | [C3SO3Hnhm]HSO4 / Ethanol | 86 |
| 3 | [C3SO3Hnhm]HSO4 / Dichloromethane | 62 |
| 4 | [C3SO3Hnhm]HSO4 / Benzene | 45 |
Reaction Conditions: Benzaldehyde (10 mmol), cyclohexanone (10 mmol), aniline (10 mmol), and [C3SO3Hnhm]HSO4 (1.0 mmol) at room temperature for 6 hours. Data sourced from a study on ionic liquid-catalyzed Mannich reactions.[4]
Table 2: Comparison of Different Catalysts for the Three-Component Mannich Reaction
| Entry | Catalyst (mol%) | Solvent | Yield (%) | anti:syn ratio |
| 1 | None | Solvent-free | Trace | - |
| 2 | L-Proline (10) | Water | 88 | 70:30 |
| 3 | L-Proline FAU Zeolite (25 mg) | Water | 95 | 95:5 |
| 4 | SiCl₄ (10) | Solvent-free | 92 | 90:10 |
| 5 | ZnO nanoparticles (0.5 mmol) | Water | 93 | anti-selective |
Note: Data is compiled from multiple sources for the reaction of an aromatic aldehyde, an aromatic amine, and cyclohexanone to illustrate catalyst efficiency.[9][14][15] Conditions vary between studies.
Experimental Protocols
Below are detailed methodologies for key variations of the Mannich reaction of cyclohexanone.
Protocol 1: Conventional Synthesis of a Mannich Base Hydrochloride
This protocol is adapted for the synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride.[11]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone, paraformaldehyde, and dimethylammonium chloride in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heating: Heat the mixture to reflux with constant stirring for 4 hours.
-
Work-up: Filter the hot solution to remove any solids. Evaporate the solvent from the filtrate using a rotary evaporator.
-
Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol. Add acetone until the solution becomes cloudy. For complete crystallization, store the solution in a freezer overnight.
-
Purification: Collect the crystalline product by suction filtration and dry it in a desiccator. The crude product can be further purified by recrystallization from an ethanol/acetone mixture to yield the final product (Typical yield: ~77%).[11]
Protocol 2: Microwave-Assisted Synthesis
This protocol describes a rapid, solvent-free synthesis of β-amino ketones using microwave irradiation.[16]
-
Reactant Mixture: In a microwave-safe vessel, mix an aromatic amine (1 mmol), an aromatic aldehyde (1.1 mmol), cyclohexanone (1.1 mmol), and the catalyst (e.g., CeCl₃).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 3-5 minutes at a suitable power level (e.g., 320 W).[5] Monitor the reaction progress by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Purification: Purify the crude product directly by column chromatography on silica gel to obtain the desired β-amino ketone.
Protocol 3: (S)-Proline-Catalyzed Asymmetric Mannich Reaction
This protocol is a general procedure for the enantioselective synthesis of β-amino aldehydes using a pre-formed N-Boc-imine.[12]
-
Reaction Setup: In a vial, dissolve the N-Boc-imine (1.0 equiv, e.g., 1.4 mmol) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add the aldehyde nucleophile (e.g., acetaldehyde, 5-10 equiv) followed by (S)-proline (20 mol%).
-
Reaction: Stir the resulting mixture at 0 °C for 2-3 hours, or until TLC indicates the consumption of the starting imine.
-
Quenching and Extraction: Quench the reaction by adding deionized water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-20% ethyl acetate in hexane) to isolate the chiral β-amino product.
Visualizations
Diagram 1: General Mechanism of the Mannich Reaction
Caption: The Mannich reaction mechanism involves iminium ion and enol formation, followed by nucleophilic attack.
Diagram 2: Experimental Workflow for Mannich Reaction Optimization
Caption: A typical workflow for performing and optimizing the Mannich reaction.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thaiscience.info [thaiscience.info]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Microwave synthesis and pharmacological activity of Mannich base cyclohexanone derivatives [jcps.bjmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solved 5. The Mannich reaction of a ketone, an amine, and an | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. real.mtak.hu [real.mtak.hu]
Technical Support Center: 3-Aminobenzonitrile (3-ABN) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-aminobenzonitrile (3-ABN). Our focus is on the common synthetic route involving the dehydration of 3-aminobenzamide.
Troubleshooting Guide: Synthesis of 3-ABN from 3-Aminobenzamide
This guide addresses specific issues that may be encountered during the synthesis of 3-aminobenzonitrile (3-ABN) via the dehydration of 3-aminobenzamide, a common and efficient method.
| Issue | Potential Cause | Recommended Action |
| Low Yield of 3-ABN | 1. Incomplete Dehydration: The reaction may not have gone to completion. 2. Sub-optimal Temperature: The reaction temperature might be too low for efficient dehydration. 3. Degradation of Product: Prolonged exposure to high temperatures or harsh acidic conditions can lead to product degradation. 4. Loss during Work-up: The product may be lost during the extraction or purification steps. | 1. Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. 2. Temperature Control: Ensure the reaction temperature is maintained within the optimal range of 90-100°C during the addition of the dehydrating agent.[1][2] 3. Reaction Time: Do not extend the heating time unnecessarily after the reaction is complete. 4. Careful Work-up: Ensure proper phase separation during extraction and minimize transfers. Use a suitable solvent for extraction and wash the organic layer appropriately. |
| Presence of Unreacted 3-Aminobenzamide | 1. Insufficient Dehydrating Agent: The molar ratio of the dehydrating agent to 3-aminobenzamide may be too low. 2. Poor Quality Dehydrating Agent: The dehydrating agent (e.g., thionyl chloride) may have degraded due to improper storage. | 1. Stoichiometry Check: Use a slight excess of the dehydrating agent as specified in the protocol. For instance, a molar ratio of approximately 2.3:1 for thionyl chloride to 3-aminobenzamide has been reported.[1][2] 2. Reagent Quality: Use a fresh, unopened bottle of the dehydrating agent or one that has been stored under anhydrous conditions. |
| Formation of Dark-Colored Impurities | 1. Side Reactions: The amino group of 3-aminobenzamide or 3-ABN can undergo side reactions with the dehydrating agent, especially at elevated temperatures. 2. Overheating: Exceeding the recommended reaction temperature can lead to polymerization or decomposition of reactants and products. | 1. Controlled Addition: Add the dehydrating agent slowly and portion-wise to maintain control over the reaction temperature and minimize localized overheating.[1][2] 2. Temperature Monitoring: Use a calibrated thermometer and a reliable heating mantle to maintain the temperature within the specified range. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Extraction: The presence of by-products can sometimes lead to the formation of an emulsion during the aqueous work-up. 2. Co-elution of Impurities: Impurities with similar polarity to 3-ABN may be difficult to separate by column chromatography. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions. 2. Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system or vacuum distillation for purification. |
Frequently Asked Questions (FAQs)
Q1: Is chalcone a common by-product in the synthesis of 3-ABN from 3-aminobenzamide?
A1: No, chalcone is not an expected by-product in the synthesis of 3-aminobenzonitrile from 3-aminobenzamide. The formation of chalcones typically occurs through a Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde with an acetophenone in the presence of a base. The reactants and conditions for the dehydration of 3-aminobenzamide to 3-ABN do not favor the formation of chalcones.
Q2: What are the expected by-products in the synthesis of 3-ABN using thionyl chloride?
A2: The primary by-products are related to the reaction of thionyl chloride with the starting material and solvent. These can include sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are evolved during the reaction.[1][2] Incomplete reaction will leave unreacted 3-aminobenzamide. Side reactions involving the amino group are possible, potentially leading to N-sulfinylamine derivatives or other related impurities if the reaction conditions are not carefully controlled.
Q3: How can I confirm the purity of my synthesized 3-ABN?
A3: The purity of 3-aminobenzonitrile can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3] A reported synthesis achieved a GC purity of 99.6%.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any significant impurities.
Q4: Can other dehydrating agents be used for this synthesis?
A4: While thionyl chloride is commonly used, other dehydrating agents such as phosphorus pentoxide, phosphoryl chloride, or phenylphosphonic dichloride can also be employed for the dehydration of amides to nitriles. However, reaction conditions may need to be optimized for each specific reagent. For instance, one study reported that while phenylphosphonic dichloride was effective for the synthesis of 2-aminobenzonitrile, it did not yield the corresponding 3-aminobenzonitrile from 3-aminobenzamide under the tested conditions.[4]
Experimental Protocols
Synthesis of 3-Aminobenzonitrile from 3-Aminobenzamide [1][2]
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
3-aminobenzamide
-
Toluene
-
Thionyl chloride
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
Dehydration:
-
In a reaction flask equipped with a reflux condenser, add 3-aminobenzamide (0.75 mol) and toluene (510 g).
-
Heat the mixture to 90-100°C.
-
Slowly add thionyl chloride (1.72 mol) to the mixture. A significant amount of gas (HCl and SO₂) will be evolved.
-
After the addition is complete, continue heating at 90-100°C until the evolution of gas ceases and all solids have dissolved.
-
Cool the reaction mixture to 50-60°C. This is the dehydration solution.
-
-
Hydrolysis and Work-up:
-
In a separate flask, heat water (102 g) to 50-60°C with stirring.
-
Slowly add the dehydration solution to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.
-
After the addition is complete, continue stirring until gas evolution stops.
-
While the solution is still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.
-
Allow the mixture to stand and separate into two layers.
-
Separate the organic layer and cool it to 0-5°C with slow stirring to induce crystallization.
-
Filter the solid product and wash it with a small amount of cold (0-5°C) toluene.
-
Dry the product to obtain 3-aminobenzonitrile.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 91.3% | [1][2] |
| GC Purity | 99.6% | [1][2] |
Diagrams
Caption: Experimental workflow for the synthesis of 3-ABN.
References
Technical Support Center: Purification of Final Compounds via Salt Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of final compounds through salt formation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of compounds via salt formation.
| Problem | Potential Cause | Recommended Solution |
| No salt precipitation or crystallization occurs. | Inappropriate solvent system: The salt may be too soluble in the chosen solvent. | - Try adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.- Experiment with different solvent systems with varying polarities. |
| Incorrect stoichiometry: The molar ratio of the free base/acid to the salt-forming acid/base is not optimal. | - Ensure a 1:1 molar ratio is used initially. Stoichiometry can be adjusted in subsequent optimization experiments. | |
| Supersaturation not achieved: The concentration of the salt in the solution is below its saturation point. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to decrease the salt's solubility. | |
| Compound is not sufficiently acidic or basic for salt formation. | - As a general guideline, the pKa difference between the compound and the counter-ion should be at least 2-3 units to ensure stable salt formation.[1] | |
| The resulting salt is an oil or amorphous solid, not crystalline. | Rapid precipitation: The salt is crashing out of solution too quickly, preventing the formation of an ordered crystal lattice. | - Slow down the crystallization process by cooling the solution more gradually.- Use a solvent system where the salt has slightly higher solubility. |
| Presence of impurities: Impurities can inhibit crystal growth. | - Purify the crude compound before the salt formation step if possible.- Try a different salt-forming agent that may be less sensitive to the impurities present. | |
| Low yield of the purified salt. | The salt has significant solubility in the mother liquor. | - Cool the crystallization mixture to a lower temperature before filtration.- Minimize the amount of solvent used for washing the isolated salt crystals. Use cold solvent for washing. |
| Incomplete salt formation. | - Verify the pKa difference between your compound and the counter-ion.- Ensure adequate reaction time for the acid-base reaction to complete. | |
| The purified salt has low purity. | Impurities co-precipitated with the salt. | - Recrystallize the salt from a suitable solvent system.- Wash the isolated salt crystals thoroughly with a cold solvent in which the impurities are soluble but the salt is not. |
| Salt disproportionation: The salt converts back to the free acid or base during processing or storage. | - Control the pH of the solution to favor the salt form.- For basic drug salts, maintain a lower pH. For acidic drug salts, maintain a higher pH. | |
| The salt is highly hygroscopic (absorbs moisture from the air). | The nature of the counter-ion. | - Screen different counter-ions. Some salts, like hydrochlorides, can be more hygroscopic than others.[2] |
| Amorphous content. | - Ensure the salt is fully crystalline, as amorphous material tends to be more hygroscopic. | |
| Polymorphism is observed (different crystal forms). | Crystallization conditions: Solvent, temperature, and cooling rate can all influence the resulting crystal form. | - Tightly control crystallization parameters to ensure consistency.- Characterize the different polymorphs to identify the most stable and desired form. |
Frequently Asked Questions (FAQs)
1. What is the primary purpose of purifying a compound via salt formation?
Salt formation is a common and effective method to purify ionizable organic compounds. It leverages the different solubility properties of the salt compared to the free acid or base and impurities. By converting the compound of interest into a salt, it can often be selectively crystallized from a solution, leaving impurities behind in the mother liquor. This technique can also improve a compound's stability, handling properties, and bioavailability.
2. How do I choose an appropriate counter-ion for salt formation?
The selection of a suitable counter-ion is critical. Key considerations include:
-
pKa difference: A pKa difference of at least 2-3 units between the compound and the counter-ion is recommended for stable salt formation.[1]
-
Safety and toxicity: The counter-ion must be pharmaceutically acceptable and have a well-established safety profile.
-
Physicochemical properties: The resulting salt should ideally have desirable properties such as good crystallinity, low hygroscopicity, and appropriate solubility for the intended application.
3. What is the "ΔpKa rule"?
The "ΔpKa rule" is a guideline used to predict the likelihood of salt formation. It states that for a stable salt to form between a base and an acid, the pKa of the protonated base should be at least 2 to 3 units higher than the pKa of the acid.[1]
4. Can salt formation be used for non-ionizable compounds?
No, salt formation relies on an acid-base reaction where a proton is transferred. Therefore, the compound must possess an ionizable functional group (an acidic or basic center). For non-ionizable compounds, co-crystallization can be an alternative strategy to modify physicochemical properties.
5. What are the common analytical techniques to confirm salt formation?
Several analytical techniques can be used to confirm that a salt has been formed, including:
-
X-Ray Powder Diffraction (XRPD): A unique diffraction pattern for the crystalline salt compared to the starting materials indicates the formation of a new solid phase.
-
Differential Scanning Calorimetry (DSC): The salt will exhibit a distinct melting point, different from the free acid/base and the salt-former.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons near the acidic or basic center can confirm proton transfer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectra of the salt will show characteristic shifts in the vibrational frequencies of the functional groups involved in the salt bridge.
6. What is salt disproportionation and how can it be prevented?
Salt disproportionation is the conversion of a salt back into its non-ionized free acid or base form. This can occur when the pH of the environment is not favorable for maintaining the ionized state. To prevent this, it is crucial to control the pH during processing, formulation, and storage. For salts of basic compounds, a lower pH environment helps to maintain the protonated state, while for salts of acidic compounds, a higher pH is generally preferred.
Data Presentation
The following tables summarize quantitative data from published examples of API purification via salt formation.
Table 1: Purification of Fluoxetine Hydrochloride
| Step | Compound | Starting Purity (HPLC) | Reagents & Solvents | Key Parameters | Final Purity (HPLC) | Yield | Reference |
| Synthesis & Salt Formation | Crude Fluoxetine | Not specified | N-methyl-3-hydroxy-3-phenyl propylamine, 1-chloro-4-trifluoromethylbenzene, Potassium hydroxide, Sulfolane, Toluene, Hydrochloric acid | Reaction at 90-95°C, followed by cooling, extraction, and acidification. | >99% | 95.7% | [3] |
| Recrystallization | Crude Fluoxetine Hydrochloride | 97.5% | Isopropanol | Not specified | 99.45% | Not specified | [4] |
Table 2: Purification of Ibuprofen to its Sodium Salt
| Step | Compound | Starting Material | Reagents & Solvents | Key Parameters | Final Purity (HPLC) | Yield | Reference |
| Salt Formation & Crystallization | Ibuprofen | 206.28 g Ibuprofen | 166 g Sodium-2-ethyl hexanoate, 412 ml Ethanol, 166 ml Water, 2062 ml Acetone | Reaction at 28°C for 1 hr, then 6 hrs at room temp. Solvent evaporation followed by precipitation in acetone. | 99% | 185 g (as dihydrate) | [5] |
| Purification of Crude Sodium Ibuprofen | Crude Sodium Ibuprofen | 100 g (93.7% purity) | Water, Ethyl Acetate, Sodium Ethoxide | Aqueous dissolution, ethyl acetate extraction of impurities, treatment with sodium ethoxide, and crystallization. | 99.8% | 89 g |
Experimental Protocols
Detailed Methodology for the Purification of a Carboxylic Acid (Ibuprofen) via Sodium Salt Formation
This protocol is a composite based on established procedures for the purification of ibuprofen by conversion to its sodium salt followed by crystallization.
Objective: To purify crude ibuprofen by converting it to its sodium salt, which is then crystallized to yield high-purity sodium ibuprofen dihydrate.
Materials:
-
Crude Ibuprofen (206.28 g, 1 mole)
-
Sodium-2-ethyl hexanoate (166 g, 1 mole)
-
Ethanol (412 ml)
-
Double distilled water (166 ml)
-
Acetone (2062 ml for precipitation, plus additional for washing)
-
Reaction vessel with stirring capability
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolution of Crude Ibuprofen: In a suitable reaction vessel, dissolve 206.28 g (1 mole) of crude ibuprofen in 412 ml of ethanol with stirring.
-
Preparation of Salt-Forming Reagent Solution: In a separate beaker, dissolve 166 g (1 mole) of sodium-2-ethyl hexanoate in 166 ml of double distilled water.
-
Salt Formation Reaction:
-
While stirring the ibuprofen solution, add the sodium-2-ethyl hexanoate solution dropwise over a period of 1 hour at a temperature of 28°C.
-
After the addition is complete, continue to stir the reaction mixture for 6 hours at room temperature. A clear solution should be obtained.
-
-
Solvent Removal:
-
Filter the clear solution to remove any particulate matter.
-
Completely distill off the ethanol from the filtrate under reduced pressure to obtain a syrupy liquid.
-
-
Crystallization:
-
Slowly pour the resulting syrupy liquid into 2062 ml of acetone with vigorous stirring.
-
Continue stirring for 1 hour to ensure complete precipitation of the sodium ibuprofen salt.
-
-
Isolation and Washing of the Product:
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 100 ml of cold acetone to remove any residual impurities.
-
Continue to apply vacuum to the filter cake to remove as much solvent as possible.
-
-
Drying:
-
Transfer the product to a vacuum oven and dry at 45-50°C for 1 hour, or until a constant weight is achieved.
-
-
Analysis:
-
The final product, sodium ibuprofen dihydrate, can be analyzed by HPLC to determine its purity and by Karl Fischer titration to confirm the water content. The expected purity is >99%.[5]
-
Mandatory Visualization
Caption: A tiered workflow for pharmaceutical salt screening and selection.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 3. A Process For Preparing Fluoxetine Hydrochloride (Form A) [quickcompany.in]
- 4. US7084299B2 - Process for producing Ibuprofen sodium dihydrate - Google Patents [patents.google.com]
- 5. CN102557918B - Ibuprofen sodium compound and new preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate and Other Bicyclic Diamines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, bicyclic diamines serve as crucial scaffolds and catalysts. This guide provides a detailed comparison of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with other prominent bicyclic diamines: 1,4-diazabicyclo[2.2.2]octane (DABCO) , 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) , and the naturally occurring alkaloid sparteine . This comparison focuses on their physicochemical properties, reactivity, and applications, supported by experimental data to aid researchers in selecting the optimal bicyclic diamine for their specific needs.
Introduction to the Compared Bicyclic Diamines
This compound , a derivative of the bispidine scaffold, is a versatile building block in pharmaceutical and chemical industries. The presence of the tert-butoxycarbonyl (Boc) protecting group at the 3-position enhances its stability and modulates its chemical properties. It is a key intermediate in the synthesis of non-peptide antagonists for human orexin receptors and subtype-selective nicotinic acetylcholine receptor (nAChR) ligands.
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical and sterically unhindered bicyclic amine. It is widely recognized as a potent nucleophile and base, finding extensive use as a catalyst in various organic transformations, including the Baylis-Hillman reaction and polyurethane formation.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is a strong, non-nucleophilic amidine base. Its primary application lies in promoting elimination reactions, such as dehydrohalogenation, and as a catalyst in various base-mediated transformations.
Sparteine is a tetracyclic bis-quinolizidine alkaloid naturally found in plants of the Fabaceae family. It is well-known for its role as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents. Additionally, sparteine exhibits biological activity as a class 1a antiarrhythmic agent and a sodium channel blocker.
Physicochemical Properties
A comparative summary of the key physicochemical properties of these bicyclic diamines is presented in the table below. These properties are crucial in determining their solubility, reactivity, and suitability for various applications.
| Property | This compound | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Sparteine |
| CAS Number | 227940-72-9 | 280-57-9 | 3001-72-7 | 90-39-1 ((-)-sparteine), 492-08-0 ((+)-sparteine) |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₆H₁₂N₂ | C₇H₁₂N₂ | C₁₅H₂₆N₂ |
| Molar Mass ( g/mol ) | 226.31 | 112.17 | 124.18 | 234.38 |
| Appearance | White to off-white solid | White crystalline powder | Colorless to light yellow oily liquid | Viscous, oily liquid |
| Melting Point (°C) | Not available | 156-160 | Not available | 30 |
| Boiling Point (°C) | Not available | 174 | 95-98 @ 7.5 mmHg | 325 |
| pKa (of conjugate acid) | Not available | pKa1: ~3.0, pKa2: ~8.8 | Not available | pKa1: 2.24, pKa2: 9.46 |
| Solubility | Soluble in organic solvents | Soluble in water, ethanol, benzene | Soluble in organic solvents | Slightly soluble in water; freely soluble in alcohol, chloroform, ether |
Comparative Performance and Applications
Catalytic Activity
Bicyclic diamines are widely employed as catalysts in organic synthesis. Their performance is dictated by their basicity, nucleophilicity, and steric hindrance.
-
Polyurethane Synthesis: DABCO is a widely used catalyst in the production of polyurethanes, where it promotes the reaction between isocyanates and polyols. The mechanism is believed to involve the activation of the alcohol via a hydrogen-bonded complex. While other amines can be used, DABCO's high activity and low cost make it a preferred choice in industrial applications.
-
Elimination Reactions: DBN is a strong, non-nucleophilic base, making it highly effective for dehydrohalogenation reactions to form alkenes. Its bulky structure disfavors nucleophilic substitution, leading to higher yields of the elimination product.
-
Asymmetric Synthesis: Sparteine, particularly the naturally occurring (-)-enantiomer, is a renowned chiral ligand for asymmetric deprotonation reactions using organolithium bases. The rigid, C2-symmetric structure of the sparteine-lithium complex creates a chiral environment that directs the deprotonation in a highly stereoselective manner. This has been instrumental in the synthesis of numerous chiral molecules.
Biological Activity
Derivatives of these bicyclic diamines are of significant interest in drug discovery due to their interactions with various biological targets.
-
Nicotinic Acetylcholine Receptors (nAChRs): The 3,7-diazabicyclo[3.3.1]nonane scaffold, the core of this compound, is a naturally occurring motif that interacts with nAChRs. Modifications to this scaffold have led to the development of ligands with high affinity and subtype selectivity for α4β2* nAChRs.
-
Orexin Receptors: Derivatives of 3,7-diazabicyclo[3.3.1]nonane are precursors to non-peptide antagonists of human orexin receptors, which are targets for the treatment of insomnia.
-
Sodium Channels: Sparteine acts as a class 1a antiarrhythmic agent by blocking sodium channels.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures in a research setting.
Baylis-Hillman Reaction using DABCO
Objective: To synthesize a β-hydroxy-α-methylene ester via a DABCO-catalyzed Baylis-Hillman reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Solvent (e.g., THF, DMF, or aqueous media)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and the activated alkene (1.2 equiv) in the chosen solvent, add DABCO (0.1 equiv).
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC). Reaction times can vary from hours to days depending on the substrates.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Dehydrohalogenation using DBN
Objective: To synthesize an alkene from an alkyl halide via a DBN-mediated elimination reaction.
Materials:
-
Alkyl halide (e.g., 2-bromopropane)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Solvent (e.g., THF, acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the alkyl halide (1.0 equiv) in the chosen solvent in a round-bottom flask.
-
Add DBN (1.5 equiv) to the solution.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.
-
The resulting alkene can be further purified by distillation if necessary.
Asymmetric Lithiation-Substitution using (-)-Sparteine
Objective: To achieve an enantioselective synthesis of a 2-substituted pyrrolidine.
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Electrophile (e.g., an alkyl halide or carbonyl compound)
-
Anhydrous solvent (e.g., diethyl ether, toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve (-)-sparteine (1.1 equiv) in the anhydrous solvent and cool to -78 °C.
-
Slowly add s-BuLi (1.1 equiv) to the solution and stir for 15 minutes.
-
Add N-Boc-pyrrolidine (1.0 equiv) dropwise to the cooled solution and stir for 3 hours at -78 °C.
-
Add the electrophile (1.2 equiv) to the reaction mixture and continue stirring at -78 °C for the appropriate time.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by chromatography and determine the enantiomeric excess by chiral HPLC or NMR analysis.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine the binding affinity of a test compound to a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine)
-
Test compound
-
Non-specific binding control (e.g., a high concentration of nicotine)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with various concentrations of the test compound.
-
Add the cell membranes, radioligand, and either buffer, non-specific control, or test compound to the respective wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding by rapid vacuum filtration through glass fiber filters, washing the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a bicyclic diamine on a cell line.
Materials:
-
Cell line (e.g., a cancer cell line or a normal cell line)
-
Cell culture medium and supplements
-
Test compound (bicyclic diamine)
-
Cytotoxicity detection reagent (e.g., MTT, LDH release assay kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions for the chosen reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.
Visualizations
Logical Relationship of Bicyclic Diamine Applications
Caption: Key applications of the compared bicyclic diamines.
Experimental Workflow for a Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The choice of a bicyclic diamine for a specific application depends on a careful consideration of its physicochemical properties, reactivity, and cost. This compound stands out as a valuable building block for complex pharmaceutical targets due to its modifiable bispidine core. DABCO remains a workhorse catalyst for a variety of organic reactions, prized for its high activity and availability. DBN is the go-to reagent for clean and efficient elimination reactions. Sparteine, with its inherent chirality, is indispensable for stereoselective synthesis and serves as a lead structure in drug discovery. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic and medicinal chemistry endeavors.
Structure-Activity Relationship of 3,7-Diazabicyclo[3.3.1]nonane Derivatives: A Comparative Guide
The 3,7-diazabicyclo[3.3.1]nonane, also known as bispidine, is a rigid bicyclic scaffold that has emerged as a privileged structure in medicinal chemistry. Its conformational pre-organization and the stereochemical orientation of its nitrogen atoms make it an attractive template for the design of ligands targeting a variety of receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,7-diazabicyclo[3.3.1]nonane derivatives, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs), AMPA receptors, and orexin receptors.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been extensively studied as modulators of nAChRs, demonstrating a range of activities from agonism to antagonism, with selectivity for different subtypes. The SAR of these compounds is significantly influenced by the nature of the substituents on the nitrogen atoms.
Key Structural Features Influencing nAChR Affinity and Selectivity:
-
N-3 Position: Substitution at the N-3 position with a carboxamide group is a key feature for high affinity, particularly for the α4β2 nAChR subtype.[1] The nature of the group attached to the carbonyl of the amide is critical.
-
Aromatic Substituents: Aryl and heteroaryl carboxamides at the N-3 position generally lead to high affinity. The substitution pattern on the aromatic ring can fine-tune the activity and selectivity. For instance, para-substituted phenyl rings are often favored.[1]
-
Spacer Motifs: The introduction of a spacer between the bispidine core and an aromatic moiety can significantly impact binding affinity. Methylene, ethylene, ethenylene, and ethynylene spacers have been explored, with some leading to compounds with Ki values in the low nanomolar range for α4β2 nAChRs.[2]
-
Hydrogen Bond Acceptor (HBA): The nature of the HBA system is crucial. Carboxamides generally show higher affinity for α4β2 nAChRs compared to sulfonamides or ureas.[1]
Comparative Binding Affinities of 3,7-Diazabicyclo[3.3.1]nonane Derivatives at nAChR Subtypes:
| Compound ID | N-3 Substituent | Spacer | Aryl Group | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | Reference |
| 1 | Acetyl | - | - | 150 | >10,000 | >10,000 | [1] |
| 2 | Benzoyl | - | Phenyl | 25 | 1,200 | >10,000 | [1] |
| 3 | - | Methylene | Phenyl | 1.2 | 130 | >10,000 | [2] |
| 4 | - | Ethenylene | Pyridin-3-yl | 0.9 | 85 | >10,000 | [2] |
| 5 | - | Ethynylene | Pyridin-3-yl | 1.1 | 110 | >10,000 | [2] |
AMPA Receptor Positive Allosteric Modulators (PAMs)
A series of 3,7-diazabicyclo[3.3.1]nonane derivatives have been identified as potent positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds enhance the receptor's response to glutamate, a key excitatory neurotransmitter, and have shown potential in models of cognitive impairment.[3]
Key Structural Features for AMPA Receptor Potentiation:
-
Dimeric Structures: Bivalent ligands, where two pharmacophores are linked, have shown particularly high potency. The U-shaped conformation of the AMPA receptor's allosteric binding site appears to accommodate these dimeric structures effectively.[4]
-
Tricyclic Derivatives: The core 3,7-diazabicyclo[3.3.1]nonane scaffold is often part of a larger tricyclic system in active PAMs.[3]
-
Amide Linkages: The connection of aromatic or heteroaromatic moieties to the bispidine nitrogens is frequently achieved through amide bonds.
Potentiation of AMPA Receptor Currents:
| Compound Class | Key Structural Features | Observed Activity | Reference |
| Bis(pyrimidine) series | Dimeric structures with a hydroquinone linker | Nanomolar to picomolar potency in patch clamp experiments | [4] |
| Tricyclic derivatives | Fused ring systems incorporating the bispidine core | High positive modulatory activity in a wide concentration range (10⁻¹² to 10⁻⁶ M) | [3] |
Orexin Receptor Antagonists
The 3,7-diazabicyclo[3.3.1]nonane scaffold has also been utilized in the development of orexin receptor antagonists, which are of interest for the treatment of sleep disorders.[5]
SAR of Bispidine-Based Orexin Antagonists:
While specific quantitative SAR data for a broad range of 3,7-diazabicyclo[3.3.1]nonane derivatives as orexin antagonists is less prevalent in publicly available literature, patent applications indicate their potential. The general structure often involves substitution at both nitrogen atoms with larger, often aromatic, groups that occupy the binding pocket of the orexin receptors. These compounds are typically evaluated for their ability to inhibit the response induced by orexin-A.[5]
| Compound Class | Target | Activity | Reference |
| N,N'-disubstituted bispidines | Orexin-1 and Orexin-2 Receptors | IC50 values of less than 50 µM in functional assays | [6] |
Muscarinic Receptor Ligands
The interaction of 3,7-diazabicyclo[3.3.1]nonane derivatives with muscarinic acetylcholine receptors is a less explored area compared to nAChRs and AMPA receptors. However, the rigid bicyclic structure presents a potential framework for designing selective muscarinic ligands. Further research is needed to establish clear SAR for this target class.
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol is a standard method to determine the binding affinity (Ki) of test compounds for different nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK-293 cells or rat brain homogenates).
-
Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or unlabeled epibatidine).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and either the test compound or control solutions.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This technique is used to measure the potentiation of AMPA receptor-mediated currents by test compounds.
Materials:
-
Cultured neurons or brain slices expressing AMPA receptors.
-
External solution (e.g., artificial cerebrospinal fluid containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂).
-
Internal pipette solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH).
-
AMPA receptor agonist (e.g., glutamate or AMPA).
-
Test compound (PAM).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the AMPA receptor agonist for a short duration to elicit a baseline inward current.
-
After a washout period, co-apply the agonist with the test compound (PAM) at a specific concentration.
-
Record the potentiated current response.
-
Quantify the potentiation as the percentage increase in the peak current amplitude in the presence of the PAM compared to the baseline response.
-
Construct a concentration-response curve to determine the EC50 of the PAM (the concentration that produces 50% of the maximal potentiation).
Visualizations
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs).
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. US7951797B2 - Substituted diazepan orexin receptor antagonists - Google Patents [patents.google.com]
analytical techniques for characterizing bispidine compounds
A Comprehensive Guide to Analytical Techniques for the Characterization of Bispidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Bispidine (3,7-diazabicyclo[3.3.1]nonane) and its derivatives are a class of rigid bicyclic alkaloids that have garnered significant interest in medicinal chemistry and materials science. Their unique conformational rigidity makes them valuable scaffolds for the design of ligands for metal complexes, catalysts, and biologically active compounds. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and efficacy in various applications. This guide provides a detailed comparison of the key analytical techniques used to characterize bispidine compounds, complete with experimental protocols, comparative data, and workflow visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of bispidine compounds in solution. It provides detailed information about the molecular framework, stereochemistry, and dynamic processes.
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a fingerprint of the molecular structure.
Applications for Bispidine Characterization:
-
Structural Confirmation: 1H and 13C NMR are used to confirm the core bispidine structure and the identity of substituents.
-
Conformational Analysis: The rigid chair-chair or chair-boat conformations of the bispidine skeleton can be determined using coupling constants and Nuclear Overhauser Effect (NOE) experiments.
-
Stereochemistry: The relative stereochemistry of substituents can be elucidated through 2D NMR techniques like COSY, NOESY, and ROESY.
-
Dynamic Processes: Variable temperature (VT) NMR can be used to study dynamic processes such as ring inversion or restricted rotation around amide bonds.
Experimental Protocol: 1H and 13C NMR of a Bispidine Derivative
Objective: To acquire high-resolution 1H and 13C NMR spectra for structural characterization.
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified bispidine compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (typically to 0.0 ppm).[1]
-
Gently vortex the tube to ensure the solution is homogeneous.
Data Acquisition:
-
1H NMR:
-
Pulse sequence: Standard pulse-acquire.
-
Acquisition parameters: Sweep width of ~12 ppm, 32K data points, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled pulse-acquire.
-
Acquisition parameters: Sweep width of ~200-250 ppm, 64K data points, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of 13C.[2]
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse sequences are used. The number of increments in the indirect dimension and the number of scans per increment are chosen to achieve the desired resolution and signal-to-noise in a reasonable time.[3]
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the 1H NMR spectrum.
Comparative NMR Data for Bispidine Compounds
| Parameter | Typical Value/Range | Significance for Bispidine Characterization |
| ¹H Chemical Shift (δ) | ||
| Bridgehead Protons (H-1, H-5) | 2.0 - 3.5 ppm | Sensitive to substituents on the nitrogen atoms. |
| Axial/Equatorial Protons | 1.5 - 4.0 ppm | Distinct chemical shifts for axial and equatorial protons confirm the rigid chair conformation. |
| ¹³C Chemical Shift (δ) | ||
| Bridgehead Carbons (C-1, C-5) | 30 - 50 ppm | Provides information about the carbon skeleton. |
| Carbons adjacent to Nitrogen (C-2,4,6,8) | 50 - 70 ppm | Shifted downfield due to the electronegativity of nitrogen. |
| Coupling Constants (J) | ||
| ³J(H,H) (vicinal) | 6 - 8 Hz | The magnitude of the coupling constant helps to determine dihedral angles and thus the conformation.[4] |
| ¹J(C,H) (one-bond) | 125 - 160 Hz | Can be used to confirm C-H connectivity.[5] |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of bispidine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling unambiguous molecular formula determination.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. Molecules are first ionized, and the resulting ions are separated based on their m/z and detected. The fragmentation patterns observed can provide valuable structural information.
Applications for Bispidine Characterization:
-
Molecular Weight Determination: Provides the molecular weight of the parent compound.
-
Molecular Formula Confirmation: HRMS allows for the determination of the elemental composition with high accuracy.[6]
-
Structural Elucidation: The fragmentation patterns can reveal the presence of specific functional groups and the connectivity of the molecule.[7][8]
-
Impurity Profiling: Can be used to identify and quantify impurities.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of a Bispidine Alkaloid
Objective: To obtain an accurate mass measurement to confirm the molecular formula and to study the fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, often coupled with a liquid chromatography system (LC-MS).[9]
Sample Preparation:
-
Prepare a dilute solution of the purified bispidine compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
The solvent should be compatible with the ionization source.
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum over a relevant m/z range.
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[11]
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
Comparative MS Data for Bispidine Alkaloids
| Ion Type | Typical m/z Fragment | Fragmentation Pathway |
| Protonated Molecule | [M+H]⁺ | The intact molecule with an added proton. |
| Common Fragments | m/z 120, 138 | Characteristic fragments for many pyrrolizidine alkaloids, which share structural similarities with some bispidine alkaloids.[12] |
| [M+H - NH₃]⁺ | Loss of ammonia, indicative of a primary or secondary amine.[13] | |
| [M+H - H₂O]⁺ | Loss of water, suggesting the presence of a hydroxyl group.[7] | |
| [M+H - CO]⁺ | Loss of carbon monoxide, often from a carbonyl group.[12] |
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional structure of crystalline bispidine compounds and their metal complexes in the solid state.
Principle: When a single crystal is irradiated with X-rays, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a 3D model of the electron density, and thus the atomic arrangement, can be constructed.
Applications for Bispidine Characterization:
-
Unambiguous Structure Determination: Provides the precise connectivity, configuration, and conformation of the molecule.
-
Coordination Geometry: For metal complexes, it reveals the coordination number, geometry, bond lengths, and bond angles around the metal center.[14]
-
Intermolecular Interactions: Shows how molecules are packed in the crystal lattice, revealing hydrogen bonding and other intermolecular forces.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Bispidine Metal Complex
Objective: To determine the solid-state structure of a bispidine metal complex.
Instrumentation: A single-crystal X-ray diffractometer.
Crystal Growth:
-
Grow single crystals of the bispidine complex. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15] The key is slow crystal growth to obtain high-quality crystals.[16]
-
Crystals should be well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).[16]
Data Collection:
-
Select a suitable single crystal under a microscope and mount it on the diffractometer.[16]
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
Comparative X-ray Crystallography Data for Bispidine Metal Complexes
| Parameter | Typical Value/Range | Significance for Bispidine Characterization |
| Metal-Nitrogen Bond Lengths | ||
| M-N(amine) | 2.0 - 2.4 Å | Provides insight into the strength of the coordination bond.[17] |
| M-N(pyridine) | 2.0 - 2.3 Å | Can vary depending on the metal and other ligands.[14] |
| Bond Angles | ||
| N-M-N | 85° - 95° | Deviations from ideal geometries (e.g., 90° for octahedral) indicate distortion.[14] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. Different functional groups absorb at characteristic frequencies.
Applications for Bispidine Characterization:
-
Functional Group Identification: Confirms the presence of key functional groups like C=O (ketones, amides), N-H (amines), O-H (alcohols), and C-N bonds.[18]
-
Metal-Ligand Coordination: Changes in the vibrational frequencies of ligand functional groups upon coordination to a metal can provide evidence of bonding.
Experimental Protocol: FT-IR Analysis of a Bispidine Derivative
Objective: To identify the functional groups present in a bispidine compound.
Instrumentation: An FT-IR spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a very common and easy method.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.[11]
Data Analysis:
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to specific functional groups using correlation tables.
Comparative FT-IR Data for Bispidine Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary amine |
| C-H Stretch (sp³) | 2850 - 3000 | Alkane C-H |
| C=O Stretch | 1650 - 1750 | Ketone or amide |
| C-N Stretch | 1000 - 1350 | Amine |
| C-H Bend | 1350 - 1470 | Alkane C-H |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for studying bispidine metal complexes.
Principle: This technique measures the absorption of ultraviolet and visible light by a sample. The absorption of light corresponds to the promotion of electrons from a ground state to an excited state.
Applications for Bispidine Characterization:
-
Analysis of Conjugated Systems: Useful for bispidine derivatives containing aromatic or other conjugated systems.
-
Study of Metal Complexes: The d-d transitions and charge-transfer bands in transition metal complexes of bispidine ligands can be observed.[19]
Experimental Protocol: UV-Vis Spectroscopy of a Bispidine Metal Complex
Objective: To measure the electronic absorption spectrum of a bispidine metal complex.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a solution of the bispidine complex in a suitable solvent (e.g., water, ethanol, acetonitrile) that does not absorb in the region of interest.[20]
-
The concentration should be adjusted so that the absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).
Data Acquisition:
-
Fill a cuvette with the solvent to record a baseline spectrum.
-
Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration.
Comparative UV-Vis Data for Bispidine Metal Complexes
| Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ligand-centered (π→π*) | 200 - 400 | 10³ - 10⁵ |
| d-d transitions | 400 - 800 | 10 - 100 |
| Metal-to-Ligand Charge Transfer (MLCT) | 300 - 600 | 10³ - 10⁵ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of bispidine compounds.
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
Applications for Bispidine Characterization:
-
Purity Assessment: To determine the purity of a synthesized bispidine compound and to quantify impurities.[21]
-
Chiral Separation: Enantiomers of chiral bispidine derivatives can be separated using a chiral stationary phase.
-
Reaction Monitoring: To follow the progress of a reaction involving bispidine compounds.
Experimental Protocol: RP-HPLC Purity Analysis of a Bispidine Derivative
Objective: To determine the purity of a bispidine compound by reversed-phase HPLC.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: A C18 column is commonly used for reversed-phase chromatography.[21]
-
Mobile Phase: A mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[21] A gradient elution (where the composition of the mobile phase is changed over time) is often used to separate compounds with a range of polarities.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[21]
-
Detection: UV detection at a wavelength where the compound absorbs.
Sample Preparation:
-
Prepare a stock solution of the bispidine compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The output is a chromatogram showing detector response versus retention time.
-
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Comparative HPLC Data for Bispidine Separations
| Parameter | Typical Value/Range | Significance for Bispidine Characterization |
| Retention Time (t_R) | 2 - 20 min | The time it takes for a compound to elute from the column; characteristic for a given compound under specific conditions.[22] |
| Resolution (R_s) | > 1.5 | A measure of the degree of separation between two adjacent peaks. A value greater than 1.5 indicates baseline separation.[23] |
| Relative Retention Time (RRT) | 0.5 - 2.0 | The retention time of a compound relative to a standard.[24] |
Visualizing the Characterization Workflow
The following diagrams illustrate a typical workflow for characterizing a new bispidine compound and the interplay between the different analytical techniques.
Caption: A typical workflow for the synthesis and characterization of a new bispidine compound.
Caption: Relationship between analytical techniques and the information they provide for bispidine compounds.
Conclusion
The comprehensive characterization of bispidine compounds requires a multi-technique approach. While NMR spectroscopy is indispensable for determining the structure and conformation in solution, mass spectrometry and X-ray crystallography provide definitive information on molecular formula and solid-state structure, respectively. FT-IR and UV-Vis spectroscopy offer valuable insights into functional groups and electronic properties, particularly for metal complexes. Finally, HPLC is essential for assessing purity and separating enantiomers. The selection of techniques will depend on the specific research question, but a combination of these methods will provide the robust and reliable data necessary for advancing research and development in the many fields where bispidine compounds show great promise.
References
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. sc.edu [sc.edu]
- 3. Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating decay pathways of bispidine–iron(iv)–tosylimido complexes: insights gained from decay products - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mjcce.org.mk [mjcce.org.mk]
- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemijournal.com [chemijournal.com]
- 15. rsc.org [rsc.org]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. usp.org [usp.org]
A Comparative Guide to the Synthesis and Spectroscopic Analysis of N-Protected Bispidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies and spectroscopic characterization for N-protected 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidone) derivatives. While the primary focus of this guide was intended to be on the methoxymethyl (MOM)-protected bispidone, a thorough literature search did not yield a specific synthetic protocol or spectral data for this particular derivative. Therefore, this guide presents a detailed analysis of a representative N-alkylated bispidone, specifically 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, and compares it with an alternative N-acylation protection strategy. This comparison offers valuable insights into how different N-substituents influence the spectroscopic properties of the bispidone scaffold.
The bispidone core is a rigid bicyclic structure that serves as a versatile scaffold in medicinal chemistry and materials science. The nitrogen atoms at positions 3 and 7 are key points for functionalization, and their protection or substitution is a critical step in the synthesis of more complex molecules. The choice of N-substituent can significantly impact the solubility, reactivity, and conformational properties of the bispidone derivative, which is reflected in their ¹H NMR and Mass Spectra.
Data Presentation
The following tables summarize the key spectroscopic data for two representative N-protected bispidone derivatives.
Table 1: ¹H NMR Spectral Data of N-Protected Bispidone Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | H-1, H-5 | ~3.2-3.4 | m | - |
| H-2, H-4, H-6, H-8 (axial) | ~2.4-2.6 | m | - | |
| H-2, H-4, H-6, H-8 (equatorial) | ~2.8-3.0 | dd | Jgem ≈ 10.5-11, Jvic ≈ 3.0-6.0 | |
| -CH₂-Ph | ~3.6 | s | - | |
| Ar-H | ~7.2-7.4 | m | - | |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonan-9-one | H-1, H-5 | ~3.5-3.7 | m | - |
| H-2, H-4, H-6, H-8 (axial) | ~2.7-2.9 | m | - | |
| H-2, H-4, H-6, H-8 (equatorial) | ~3.8-4.0 | m | - | |
| -COCH₃ | ~2.1 | s | - |
Note: The chemical shifts for 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonan-9-one are estimated based on general principles of N-acylation effects on chemical shifts and may vary.
Table 2: Mass Spectrometry Data of N-Protected Bispidone Derivatives
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | ESI+ | 321.1961 | 321.1965 |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonan-9-one | ESI+ | 225.1285 | Varies with experimental setup |
Experimental Protocols
The synthesis of the bispidone core is typically achieved through a Mannich-type condensation reaction. The subsequent N-functionalization can be carried out using various methods.
Protocol 1: Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (N-Alkylation)
This protocol is adapted from established methods for the synthesis of N-substituted bispidones.
-
Step 1: Mannich Condensation. A mixture of a 4-piperidone derivative, formaldehyde, and a primary amine (in this case, benzylamine) is reacted in a suitable solvent, often with acid catalysis.
-
Detailed Procedure: To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in ethanol, add paraformaldehyde (2 equivalents) and benzylamine hydrochloride (1 equivalent). The mixture is heated at reflux for 12-24 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is then purified by column chromatography.
Protocol 2: Synthesis of 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonan-9-one (N-Acylation)
This protocol describes a general method for the N-acylation of the parent bispidone.
-
Step 1: Synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one. The parent bispidone is first synthesized via a Mannich reaction using ammonia or a protected ammonia equivalent.
-
Step 2: N-Acylation. To a solution of 3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a dry aprotic solvent like dichloromethane, acetic anhydride (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the diacetylated product. Purification is typically achieved by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways for the N-protected bispidone derivatives.
A Comparative Guide to Bispidine Derivatives: Unlocking Therapeutic Potential Through Varied Substituents
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic structure of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, offers a versatile scaffold for the development of novel therapeutic agents. By modifying the substituents at the N3 and N7 positions, as well as the C9 position, a diverse range of biological activities can be achieved. This guide provides a comparative analysis of bispidine derivatives with varying substituents, focusing on their anticancer, antiviral, and neuroprotective properties, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following table summarizes the biological activities of representative bispidine derivatives, highlighting the impact of different substituents on their therapeutic efficacy.
| Compound ID | Substituent(s) | Therapeutic Area | Key Performance Metric(s) | Cell Line(s)/Model | Reference(s) |
| 4c | N3: 3-methoxypropyl, N7: 3-(1H-imidazol-1-yl)propyl | Anticancer | IC50: 18 µM (selective) | HepG2 (liver carcinoma) vs. WI-38 (normal fibroblasts) | [1] |
| 4e | N3: 3-methoxypropyl, N7: 2-(piperazin-1-yl)ethyl | Anticancer | IC50: 25 µM (moderately selective) | HepG2 (liver carcinoma) vs. WI-38 (normal fibroblasts) | [1] |
| Bisp-W | N3/N7-conjugated tryptophan | Antiviral | >100-fold inhibition at 5 µM | Neuroblastoma cells (JEV, WNV, CHPV infected) | [2][3] |
| SARS-CoV-2 Mpro Inhibitors | Varied, often with a carbonyl at C9 | Antiviral | Activity in 1-10 µM range; 3 compounds with submicromolar activity | SARS-CoV-2 main protease (3CLpro) | [4] |
| bpV(pis) | Pyridin-2-squaramide ligand on a bisperoxovanadium core | Neuroprotective | Significant neuroprotection | In vivo and in vitro models of intracerebral hemorrhage | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in this guide.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 and WI-38) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the bispidine derivatives and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Synthesis of Anticancer Bispidine Derivative (Example: Compound 4e)
The synthesis of 3-(3-methoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonan-9-one (a precursor to 4e) involves a Mannich-type cyclocondensation reaction.
Protocol:
-
In a three-necked flask under a nitrogen atmosphere, deoxygenate 50 mL of methanol.
-
Add a mixture of 1-(2-aminoethyl)piperazine (0.058 mol), paraformaldehyde (0.304 mol), concentrated hydrochloric acid (3 mL), and glacial acetic acid (4 mL).
-
Stir the mixture for 15 minutes.
-
Add 1-(3-methoxypropyl)-4-oxopiperidine (0.058 mol) dropwise over 30 minutes.
-
Reflux the reaction mixture for 6 hours.
-
After cooling, pour the mixture into 100 mL of water and extract with chloroform.
-
Alkalinize the aqueous layer to pH 12 and extract the product with chloroform.
-
Dry the organic extracts over MgSO4, evaporate the solvent, and purify the residue by column chromatography on Al2O3.[2]
Antiviral Activity Assessment
A common method for evaluating antiviral activity is the plaque reduction assay or a high-content imaging-based assay.
General Workflow:
-
Cell Culture: Seed susceptible host cells in multi-well plates.
-
Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add the bispidine derivatives at various concentrations to the infected cells.
-
Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (for plaque assays) or for the expression of viral antigens (for imaging assays).
-
Quantification:
-
Plaque Reduction Assay: Stain the cells and count the number of plaques in treated versus untreated wells.
-
High-Content Imaging: Fix and immunostain the cells for a viral antigen. Use an automated imaging system to quantify the percentage of infected cells.
-
-
Data Analysis: Calculate the EC50 value (the concentration of the compound that reduces viral activity by 50%).
Mandatory Visualizations
Signaling Pathway: Activation of Polyamine Catabolism by Bispidine Derivatives
Caption: Proposed mechanism of anticancer bispidine derivatives.
Experimental Workflow: Screening for Anticancer Bispidine Derivatives
Caption: Workflow for identifying novel anticancer bispidine derivatives.
Discussion and Future Perspectives
The presented data underscore the significant therapeutic potential of bispidine derivatives. In the realm of anticancer research, derivatives such as 4c and 4e demonstrate promising and selective cytotoxicity against cancer cells by activating the polyamine catabolism pathway. This mechanism, which leads to the accumulation of toxic metabolites within cancer cells, represents a targeted approach to cancer therapy.
In antiviral applications, the bispidine scaffold serves as a rigid backbone for presenting amino acid residues, as seen in Bisp-W, which effectively inhibits the replication of several encephalitic viruses.[2][3] Furthermore, bispidine-based compounds have emerged as potential inhibitors of the SARS-CoV-2 main protease.[4]
The exploration of bispidine derivatives for neuroprotective applications is an emerging area. While structurally related compounds have shown promise, further research is needed to synthesize and evaluate bispidine derivatives specifically designed to combat neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Spermidine/Spermine N1-Acetyltransferase 2 (SSAT2) functions as a coactivator for NF-kappaB and cooperates with CBP and P/CAF to enhance NF-kappaB-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spermidine/Spermine N1-Acetyltransferase 2 (SSAT2) functions as a coactivator for NF-κB and cooperates with CBP and P/CAF to enhance NF-κB-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine oxidase - Wikipedia [en.wikipedia.org]
- 5. Chlorinated biscoumarins inhibit chikungunya virus replication in cell-based and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Dialogue: Efficacy of Hydrogen Bond Acceptor Systems in nAChR Interaction
A Comparative Guide for Researchers in Drug Discovery
The intricate dance between a ligand and its receptor is fundamental to drug action. For nicotinic acetylcholine receptors (nAChRs), a critical component of this interaction is the hydrogen bond acceptor (HBA) moiety on the agonist. This guide provides a comparative analysis of the efficacy of different HBA systems in modulating nAChR activity, supported by experimental data, detailed protocols, and visual representations of the underlying molecular processes. This information is intended to aid researchers, scientists, and drug development professionals in the rational design of novel nAChR-targeting therapeutics.
Quantitative Efficacy of HBA Systems on nAChR Subtypes
The efficacy of a ligand's HBA in nAChR interaction is highly dependent on the specific nAChR subtype and the overall structure of the ligand. The following table summarizes key quantitative data (binding affinity - Kᵢ and potency - EC₅₀) for a selection of agonists with distinct HBA systems across various nAChR subtypes.
| Ligand | HBA Moiety | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, µM) | Reference |
| Acetylcholine | Carbonyl | Muscle-type | - | - | [1] |
| α4β2 | - | 1 (High Sensitivity) | [2] | ||
| α4β2 | - | 100 (Low Sensitivity) | [2] | ||
| α3β4 | - | 21 | [3] | ||
| α7 | - | - | [4] | ||
| Nicotine | Pyridyl Nitrogen | α4β2 | - | - | [5] |
| α3β4 | - | - | [6] | ||
| α7 | - | - | [4] | ||
| Epibatidine | Pyridyl Nitrogen | α4β2 | - | - | [5] |
| Varenicline | Quinoxaline Nitrogen | α4β2 | - | - | [2] |
| GTS-21 (DMXB-A) | Anabaseine Nitrogen | α7 | - | 11 (human) | [3] |
| α4β2 | IC₅₀ = 17 µM (inhibition) | - | [3] | ||
| α3β4 | - | 21 | [3] | ||
| AZD0328 | Pyridyl Ether Oxygen | α7 | - | 0.338 | [3] |
| AK3 | Triazole Nitrogen | α3β4 | 3.18 | - | |
| α7 | 9760 | - | |||
| α4β2 | 701 | - | |||
| (S)-QND8 | Pyridyl Nitrogen | α3β4 | 2.48 | - | |
| (S)-T2 | Triazole Nitrogen | α3β4 | 2.25 | - | |
| Pyrrole Anabaseines | Pyrrole NH (H-bond donor) | α7 | - | ~100 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of HBA systems on nAChR interaction.
Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the nAChR.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine, [³H]cytisine).
-
Test Compound: The ligand with the HBA system under investigation.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled nAChR ligand (e.g., nicotine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of non-labeled ligand.
-
Competition Binding: Membrane preparation + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the functional potency (EC₅₀) and efficacy of a compound by recording the ion current elicited by the activation of nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations to the oocyte via the perfusion system.
-
Record the inward current generated by the influx of cations through the activated nAChRs.
3. Data Analysis:
-
Measure the peak current response at each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy (Eₘₐₓ).
Visualizing the Molecular Landscape
To better understand the context of HBA-nAChR interactions, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified nAChR downstream signaling pathway.
Caption: Experimental workflow for assessing HBA efficacy.
References
- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of H-bonding probes of α7 nAChR agonist selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Ligand Affinities for α4β2* vs. α3β4* Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ligand binding affinities for two major neuronal nicotinic acetylcholine receptor (nAChR) subtypes: α4β2* and α3β4. Understanding the selectivity of various compounds for these subtypes is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. The α4β2 subtype is a primary target for smoking cessation aids, while the α3β4* subtype, predominantly found in the peripheral nervous system, is implicated in nicotine addiction and other neurological processes.[1] This document summarizes quantitative binding data, details common experimental methodologies, and illustrates a key signaling pathway.
Ligand Affinity Comparison
The following table summarizes the binding affinities (Ki, in nM) of several well-characterized ligands for rat and human α4β2* and α3β4* nAChR subtypes. Lower Ki values indicate higher binding affinity. The selectivity ratio is calculated as Ki (α3β4) / Ki (α4β2), where a value greater than 1 indicates selectivity for the α4β2* subtype.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | α4β2* vs. α3β4* Selectivity Ratio | Reference |
| (S)-Nicotine | rat α4β2 | 0.64 (human) | 208 (human vs. human) | [2] |
| human α3β4 | 52 | [2] | ||
| A-84543 | rat α4β2 | 1.9 | 737 | [2] |
| rat α3β4 | 1400 | [2] | ||
| Sazetidine-A | rat α4β2 | 0.41 | 24,000 | [2] |
| rat α3β4 | 10,000 | [2] | ||
| human α4β2 | 0.64 | 208 | [2] | |
| human α3β4 | 52 | [2] | ||
| AT-1001 | human α3β4 | 2.60 | 0.01 (highly α3β4 selective) | [3] |
| human α4β2 | >10,000 | [3] | ||
| Compound 10 | rat α4β2 | 2 | ~100 | [1] |
| rat α3β4 | ~200 | [1] | ||
| AK3 | human α3β4 | 3.18 | 0.01 (highly α3β4* selective) | [3] |
| human α4β2* | 220 | [3] |
Experimental Protocols
The binding affinities presented in this guide are typically determined using one of the following experimental methodologies:
Radioligand Binding Assays
This is a common technique used to determine the affinity of a ligand for a receptor.
Objective: To measure the binding of a radiolabeled ligand to nAChR subtypes and determine the inhibitory constant (Ki) of a competing unlabeled ligand.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK cells) transfected to express the specific nAChR subtype (e.g., rat α4β2 or α3β4) or from specific brain regions known to be rich in a particular subtype.[1][4]
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]epibatidine) and varying concentrations of the unlabeled test compound.[1][5]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
Objective: To determine if a ligand acts as an agonist or antagonist and to quantify its potency (EC50 or IC50).
General Procedure:
-
Cell Culture: Cells expressing the nAChR subtype of interest are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Ligand Application: The test compound is applied to the cells. If the compound is an agonist, it will activate the receptor, leading to an influx of calcium ions and an increase in fluorescence.
-
Antagonist Testing: To test for antagonist activity, the cells are pre-incubated with the test compound before the application of a known nAChR agonist (e.g., epibatidine).[1] An antagonist will inhibit the agonist-induced calcium influx.
-
Signal Detection: The change in fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by an agonist like acetylcholine or nicotine leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the cell membrane, triggering various downstream signaling cascades.
Caption: Agonist binding to nAChRs triggers ion influx and downstream signaling.
This guide serves as a starting point for researchers interested in the comparative pharmacology of α4β2* and α3β4* nAChR subtypes. For more in-depth information, please refer to the cited literature.
References
- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of the Bispidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and materials science. Its unique structural properties, including the presence of two fused piperidine rings, make it a valuable building block for a diverse range of applications, from coordination chemistry to the development of novel therapeutics. A thorough understanding of the conformational preferences of the bispidine core and its derivatives is paramount for rational drug design and the prediction of molecular behavior.
This guide provides an objective comparison of the conformational analyses of various bispidine derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Conformational Isomers of the Bispidine Scaffold
The flexibility of the two fused six-membered rings in the bispidine scaffold allows for several conformational isomers. The most energetically favorable and commonly observed conformations are the chair-chair (CC), chair-boat (CB), and boat-boat (BB).[1][2] The relative energies of these conformers are influenced by the nature and substitution pattern on the bispidine core.[3]
-
Chair-Chair (CC): Generally the most stable conformation, it is well-suited for metal chelation and can be stabilized by intramolecular hydrogen bonding.[2]
-
Chair-Boat (CB): This conformation is higher in energy than the chair-chair form.
-
Boat-Boat (BB): The boat-boat conformation is the least stable of the three.
Substituents on the nitrogen atoms (N3 and N7) can significantly impact the conformational equilibrium and introduce additional isomeric forms, such as syn and anti rotamers, due to restricted rotation around the N-acyl or N-nitroso bonds.[4][5][6]
Quantitative Conformational Data
The following table summarizes key quantitative data from conformational analyses of various bispidine derivatives, providing a comparison of the energetic differences between conformers.
| Bispidine Derivative | Method | Conformation/Isomer | Energy Difference (kcal/mol) | Key Findings |
| N-acetyl-bispidine (Ac-H) | Computational (DFT) | Transition State (TS1Ac-H) | 16.7 | Intramolecular H-bonding stabilizes the transition state for planar chirality inversion.[6] |
| N-Boc-bispidine (Boc-H) | Computational (DFT) | Transition State (TS1Boc-H) | 14.9 | Lower energy barrier for amide bond rotation compared to N-acyl bispidines.[6] |
| 3,7-diacyl bispidine (1a) | Computational (DFT) | syn vs. anti | 4.7 | The anti-arrangement of the C=O groups is more stable than the syn-form.[1] |
| Chiral bis-amide derivative | Experimental (VT-NMR) | Amide N-C(O) inversion (ΔG‡) | 15.0 ± 0.2 | The free energy of activation for amide bond inversion was determined.[1] |
| Chiral bis-amide derivative | Experimental (VT-NMR) | N(CO)–C2′ bond rotation (ΔG‡) | 15.6 ± 0.3 | A second dynamic process, rotation around the exocyclic C-C bond, was identified.[1] |
| Unsubstituted Bispidine | Computational | Chair-Chair vs. Chair-Boat | ~5.0 | The chair-chair conformation is significantly more stable.[3] |
| Unsubstituted Bispidine | Computational | Chair-Chair vs. Boat-Chair | ~12.0 | The boat-chair conformation is considerably less stable.[3] |
| Unsubstituted Bispidine | Computational | Chair-Chair vs. Boat-Boat | >15.0 | The boat-boat conformation is the highest in energy.[3] |
Experimental and Computational Protocols
A combination of experimental and computational techniques is crucial for a comprehensive conformational analysis of the bispidine scaffold.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of bispidine derivatives.
-
1D NMR (1H and 13C): Provides initial information about the symmetry of the molecule and the chemical environment of the nuclei. The presence of distinct signals can indicate the existence of different conformers or rotamers.
-
2D NMR (COSY, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of signals. Long-range 4JH-H couplings between equatorial protons can confirm the chair conformation of the piperidine rings in solution.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation.
-
-
Variable Temperature (VT) NMR: Used to study dynamic processes such as conformational interconversion and restricted bond rotation. By monitoring the coalescence of signals as the temperature is varied, the free energy of activation (ΔG‡) for these processes can be determined.
2. X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive determination of the solid-state conformation of bispidine derivatives, yielding precise bond lengths, bond angles, and dihedral angles.
-
Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The initial positions of the atoms are determined, and the model is refined against the experimental data to obtain the final, accurate molecular structure.
-
3. Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data by providing insights into the relative energies of different conformers and the transition states connecting them.
-
Methodology:
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers and transition states are optimized using a selected functional (e.g., ωB97X-D) and basis set (e.g., 6-31+G(d,p)). Empirical dispersion corrections are often included to accurately model non-covalent interactions.
-
Energy Calculation: The relative energies of the optimized structures are calculated to determine the most stable conformers and the energy barriers for interconversion.
-
Visualizing the Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a novel bispidine derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rotational Motion in Bispidines: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Toxicity of 3,7-Diazabicyclo[3.3.1]nonane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a compelling structural motif in medicinal chemistry, demonstrating a wide range of biological activities. As interest in these compounds as potential therapeutic agents grows, a thorough understanding of their toxicity is paramount. This guide provides a comparative overview of the cytotoxic effects of various 3,7-diazabicyclo[3.3.1]nonane derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further development.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of several 3,7-diazabicyclo[3.3.1]nonane derivatives has been evaluated against a panel of human cancer cell lines and, in some instances, non-cancerous cell lines to assess selectivity. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for selected derivatives from various studies.
| Derivative Name/Code | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bispidine-Platinum Complexes | ||||
| (C7H14N2)PtCl2 (1a) | K562 (chronic myeloid leukemia) | Not Specified | >50 | [1] |
| A2780 (ovarian cancer) | Not Specified | 19.8 | [1] | |
| A2780 CisR (platinum-resistant) | Not Specified | 36.5 | [1] | |
| (C7H14N2)Pt{C4H6(CO2)2} (2a) | K562 | Not Specified | 11.4 | [1] |
| A2780 | Not Specified | 1.9 | [1] | |
| A2780 CisR | Not Specified | 3.1 | [1] | |
| (C7H14N2)Pt(C2O4) (3) | K562 | Not Specified | 14.8 | [1] |
| A2780 | Not Specified | 2.5 | [1] | |
| A2780 CisR | Not Specified | 4.1 | [1] | |
| Bispidinone Derivatives | ||||
| 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (BisP4) | MiaPaca-2 (pancreatic cancer) | CCK-8 | 16.9 | [2][3] |
| BxPC-3 (pancreatic cancer) | CCK-8 | 23.7 | [2][3] | |
| CFPAC-1 (pancreatic cancer) | CCK-8 | 36.3 | [2][3] | |
| Polyamine Catabolism Inducers | ||||
| Compound 4c | HepG2 (liver carcinoma) | MTT | ~15 | [4][5] |
| WI-38 (normal fibroblasts) | MTT | >25 | [4][5] | |
| Compound 4e | HepG2 | MTT | ~6 | [4][5] |
| WI-38 | MTT | ~10 | [4][5] | |
| Compound 7a | HepG2 | MTT | ~12 | [4][5] |
| WI-38 | MTT | >25 | [4][5] |
Experimental Protocols
The evaluation of cytotoxicity for 3,7-diazabicyclo[3.3.1]nonane derivatives predominantly relies on colorimetric assays that measure cell viability. The two most commonly employed methods are the MTT and CCK-8 assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3,7-diazabicyclo[3.3.1]nonane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Mechanisms of Toxicity: Induction of Apoptosis
Several studies indicate that the cytotoxic effects of 3,7-diazabicyclo[3.3.1]nonane derivatives are mediated through the induction of apoptosis, a form of programmed cell death. This is a crucial mechanism for the elimination of damaged or cancerous cells.
One identified mechanism involves the activation of polyamine catabolism.[4][5][6] Certain bispidine derivatives can enhance the breakdown of polyamines, leading to the production of cytotoxic byproducts such as reactive oxygen species (ROS), which can in turn trigger the apoptotic cascade.
The apoptotic process is executed by a family of proteases called caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Evidence suggests that some bispidinone derivatives induce apoptosis through the activation of these key caspases.[2][3]
Visualizing the Pathways
To better understand the processes involved in the evaluation of toxicity and the mechanism of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Caption: A proposed mechanism of apoptosis induction by certain bispidine derivatives.
Conclusion
The 3,7-diazabicyclo[3.3.1]nonane scaffold presents a versatile platform for the development of novel therapeutic agents. The available data indicates that various derivatives exhibit significant cytotoxic activity against cancer cell lines, often through the induction of apoptosis. The comparison of IC50 values across different derivatives and cell lines is crucial for identifying compounds with potent and selective anticancer activity. Further investigation into the specific molecular targets and signaling pathways will be instrumental in optimizing the therapeutic potential of this promising class of compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
- 5. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Ligands: Cytisine Derivatives Versus Synthetic Bispidine Compounds
For Immediate Release
This guide provides a detailed comparison of the performance of two distinct classes of nicotinic acetylcholine receptor (nAChR) modulators: cytisine derivatives and synthetic bispidine compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nAChR ligands for conditions such as nicotine addiction and neurological disorders.
Introduction
Nicotinic acetylcholine receptors are critical mediators of synaptic transmission in the central and peripheral nervous systems. Their modulation presents a promising avenue for therapeutic intervention in a variety of disorders. Cytisine, a plant alkaloid, and its derivatives are well-established partial agonists of α4β2* nAChRs and are utilized in smoking cessation therapies.[1] Concurrently, novel synthetic scaffolds, such as bispidine-based structures, are being explored for their potential to selectively target nAChR subtypes with improved pharmacological profiles. This guide presents a comparative analysis of the in vitro and in vivo performance of these two classes of compounds, supported by experimental data from peer-reviewed studies.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional efficacy of representative cytisine derivatives and synthetic bispidine compounds at various nAChR subtypes.
Table 1: Binding Affinities (Ki) of Cytisine Derivatives and Varenicline for nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Reference |
| Cytisine | α4β2 | 0.17 | [1] |
| α7 | 4200 | [1] | |
| α1-containing (muscle) | 430 | [2] | |
| Varenicline | α4β2 | 0.06 | [1] |
| α6β2* | 0.12 | [3] | |
| α7 | 125 - 322 | [1][2] |
Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Efficacy (EC50 and Imax) of Cytisine Derivatives and Synthetic Bispidine Compounds at Human α4β2 nAChRs
| Compound | nAChR Subtype | EC50 (µM) | Imax (% of ACh response) | Reference |
| Cytisine | α4β2 (HS) | - | 2.5 | [4] |
| α4β2 (LS) | - | 23 | [4] | |
| Varenicline | α4β2 (HS) | - | 18 | [4] |
| α4β2 (LS) | - | 41 | [4] | |
| BPC (bispidine) | α4β2 (HS) | ~1 | ~10 | |
| α4β2 (LS) | >10 | <5 | ||
| BMSP (bispidine) | α4β2 (HS) | >10 | <2 | |
| α4β2 (LS) | >10 | <2 |
Note: EC50 is the concentration of a drug that gives half-maximal response. Imax is the maximum response a drug can elicit. HS and LS refer to high and low sensitivity receptor isoforms, respectively.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay for nAChR Subtypes
Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α4β2 nAChRs).
-
Radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).
-
Test compounds (cytisine derivatives, bispidine compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition binding curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[2]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To measure the functional activity (agonist or antagonist) of test compounds on nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Test compounds.
-
Voltage-clamp amplifier and data acquisition system.
Procedure:
-
Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in a recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compounds at various concentrations to the oocyte and record the resulting ion currents.
-
For agonists, determine the EC50 and Imax from concentration-response curves. For antagonists, measure the inhibition of the response to a known agonist.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the performance of cytisine derivatives and synthetic bispidine compounds.
Caption: nAChR-mediated signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
The presented data indicate that while cytisine and its derivatives, such as varenicline, are potent partial agonists at α4β2 nAChRs with high binding affinity, they exhibit lower affinity and varied efficacy at other nAChR subtypes.[1][2] The novel synthetic bispidine compounds, BPC and BMSP, also act as partial agonists at α4β2 nAChRs, but with generally lower efficacy compared to cytisine and varenicline. A noteworthy distinction is the reduced activity of the bispidine compounds at α7 and α3β4 nAChR subtypes, which may translate to a more favorable side-effect profile. Further research, including comprehensive in vivo studies, is warranted to fully elucidate the therapeutic potential of synthetic bispidine compounds as selective nAChR modulators.
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its potential hazards. Safety data sheets (SDS) for structurally similar compounds indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area.[1][2][3] | To avoid inhalation of dust or vapors. |
Always wash hands thoroughly after handling the chemical.[1][2]
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Place the waste in a designated, compatible, and properly sealed hazardous waste container .[4][5] The container should be clearly labeled.
Chemical Waste Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
Table 2: Chemical Waste Label Components
| Label Section | Information Required |
| Generator Information | Your Name, Department, and Contact Information |
| Chemical Name | "this compound" |
| CAS Number | 1523617-92-6[6] |
| Hazard Identification | "Irritant" |
| Accumulation Start Date | The date the first drop of waste was added to the container |
Storage of Chemical Waste
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5][7]
-
The SAA must be at or near the point of generation.[7]
-
Keep the waste container securely capped at all times, except when adding waste.[4][5]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]
Disposal Procedure
The guiding principle for the disposal of this compound is that it must be handled by a licensed waste disposal company.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][8]
Step-by-Step Disposal Protocol:
-
Package for Disposal: Ensure the waste container is securely sealed and properly labeled as described above.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a hazardous waste pickup.[7] Follow their specific procedures for waste collection requests.
-
Documentation: Complete any required waste disposal forms or manifests provided by your institution.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Containment: If safe to do so, prevent further spread of the spill using inert absorbent materials (e.g., sand, vermiculite).[2]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as appropriate.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Seek medical attention if irritation persists or if you feel unwell. [1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. This compound hydrochloride 97% | CAS: 1523617-92-6 | AChemBlock [achemblock.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
This guide provides crucial safety, handling, and disposal information for tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary: Based on data for closely related compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is vital when handling this compound. The following table summarizes the recommended PPE to minimize exposure.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact which can lead to irritation.[3] Gloves should be inspected before use and changed regularly or if contaminated.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, an N95 or higher-rated particulate respirator is recommended. | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1][2][3] |
| Body Protection | A standard laboratory coat, fully buttoned. For larger quantities or where splashing is likely, a chemical-resistant apron or coveralls should be considered. | Protects skin and personal clothing from contamination.[1][3] |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict operational workflow is essential for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] The work area, such as a chemical fume hood, should be properly ventilated.[2][5]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Handle the compound in a designated area, such as a chemical fume hood, to minimize the generation and accumulation of dust.[2] Use caution when opening and handling the container.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Clean and decontaminate all equipment and the work surface.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2]
Spill Management:
In the event of a spill, wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[5] Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1][2][5] Ventilate the area and wash the spill site after the material has been collected.[5]
Disposal Plan:
All waste containing this compound should be considered chemical waste.
-
Waste Collection: Collect all contaminated materials, including disposable PPE and spill cleanup materials, in a designated and properly labeled waste container.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
